molecular formula C7H6N2O4S B174380 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 152339-79-2

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B174380
CAS No.: 152339-79-2
M. Wt: 214.2 g/mol
InChI Key: XALUWAFYGGSKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 152339-79-2) is a benzisothiazole dioxide derivative, a class of compounds recognized as privileged scaffolds in medicinal chemistry and organic synthesis . This compound belongs to the family of sultams, which are cyclic sulfonamides known for their unique electronic properties and structural features that make them valuable intermediates . The core benzo[c]isothiazole 2,2-dioxide structure is a fused system of a benzene ring and an isothiazole ring, and its derivatives are actively researched for their potential in developing bioactive molecules and functional materials . As a nitro-functionalized sultam, this compound is of particular interest for further chemical transformations, including reduction to anilines or participation in nucleophilic aromatic substitution, enabling the creation of a diverse array of more complex structures for pharmaceutical and chemical research . The presence of the strongly electron-withdrawing nitro group adjacent to the sulfonamide nitrogen can significantly influence the reactivity of the ring system, making it a versatile building block for drug discovery programs and the synthesis of novel heterocyclic compounds . Researchers value this scaffold for its potential applications in designing enzyme inhibitors and other pharmacologically active agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-9(11)7-3-1-2-6-5(7)4-14(12,13)8-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUWAFYGGSKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340383
Record name 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152339-79-2
Record name 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical properties of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity profile of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (also known as 4-nitro-2,1-benzosultam ).[1] It is structured for researchers requiring actionable data on this specific heterocyclic scaffold.

Executive Summary

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic sultam (cyclic sulfonamide) characterized by a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom, a sulfur dioxide group, and a methylene unit.[1][2][3][4] The "4-nitro" designation places the nitro group on the benzene ring at the position adjacent to the methylene bridgehead (C3a), creating a sterically unique electronic environment compared to the more common 5- or 6-isomers.[1]

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly as a precursor to 4-amino-2,1-benzosultams , which are bioisosteres of indolinones and isoindolinones found in kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Properties[5][6][7][8]

Nomenclature & Structure
  • IUPAC Name: 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide[1][4][5]

  • Alternative Names: 4-Nitro-2,1-benzisothiazoline 2,2-dioxide; 4-Nitro-2,1-benzosultam.[1]

  • CAS Number: 152339-79-2 (Isomer specific); 111248-89-6 (Parent scaffold).[1]

  • Core Scaffold: 2,1-Benzisothiazole (dihydro form).[6]

Structural Numbering Logic: The numbering for benzo[c]isothiazole starts at the nitrogen (1), followed by sulfur (2), and the methylene carbon (3). The fusion carbons are 3a and 7a. The benzene ring positions are 4, 5, 6, and 7.

  • Position 4: Adjacent to the C3a bridgehead (closest to the methylene group).

  • Position 7: Adjacent to the C7a bridgehead (closest to the nitrogen).

Physicochemical Data Table[11]
PropertyValue / DescriptionNote
Molecular Formula C₇H₆N₂O₄SNitro-substituted sultam
Molecular Weight 214.20 g/mol
Physical State Pale yellow to orange solidNitro group imparts color
Melting Point 185–190 °C (Predicted)High mp due to intermolecular H-bonding (NH[1]···O=S)
pKa (NH) ~8.5 – 9.5Acidic due to sulfonyl EWG + Nitro EWG effect
Solubility DMSO, DMF, Acetone, Ethyl AcetatePoorly soluble in water; insoluble in hexanes
LogP ~1.2Moderate lipophilicity

Synthesis Methodology

The synthesis of the 4-nitro derivative requires regioselective control. Unlike the parent sultam, which can be nitrated (yielding a mixture favoring the 5- and 6-positions), the 4-nitro isomer is best synthesized via intramolecular cyclization of a pre-functionalized precursor.[1]

Primary Route: Pd-Catalyzed Intramolecular Amination

This method utilizes a Buchwald-Hartwig type cyclization of a 2-halobenzenesulfonamide derivative.[1]

Precursor: 2-Chloro-6-nitrophenylmethanesulfonamide.[1]

  • Rationale: The nitro group must be at position 6 of the phenyl ring in the precursor to end up at position 4 of the fused system (adjacent to the methylene bridge).

Protocol:

  • Reagents:

    • Substrate: 2-Chloro-6-nitrophenylmethanesulfonamide (1.0 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (2.5 mol%)

    • Ligand: Xantphos or t-BuXPhos (5 mol%)[1]

    • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Procedure:

    • Charge a microwave vial with substrate, catalyst, ligand, and base under inert atmosphere (N₂ or Ar).

    • Add degassed solvent.

    • Heat to 100–110 °C for 12–16 hours (or 140 °C for 1 hour in microwave).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Mechanism: Oxidative addition of Pd into the C–Cl bond, followed by amine coordination, deprotonation, and reductive elimination to form the C–N bond.

Visualization of Synthesis Pathway

Synthesis Precursor 2-Chloro-6-nitro- phenylmethanesulfonamide Catalyst Pd2(dba)3 / Ligand Cs2CO3, Dioxane, 110°C Precursor->Catalyst Oxidative Addition Intermediate Pd-Amido Complex Catalyst->Intermediate Coordination Product 4-Nitro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide Intermediate->Product Reductive Elimination (Ring Closure)

Caption: Pd-catalyzed intramolecular cyclization strategy for regioselective synthesis.[1]

Reactivity Profile

The 4-nitro-2,1-benzosultam scaffold possesses three distinct reactive centers: the sulfonamide nitrogen (N1), the benzylic methylene group (C3), and the nitro group itself.

N-Alkylation (Acidic Nitrogen)

The NH proton is significantly acidic (pKa < 10) due to the adjacent sulfonyl group and the electron-withdrawing nitro group on the ring.

  • Reagents: Alkyl halides (R-X), Base (K₂CO₃, NaH), Solvent (DMF, MeCN).

  • Outcome: Quantitative formation of N-alkyl derivatives.[1] This is the primary method for introducing diversity at the N1 position.

Nitro Group Reduction

The 4-nitro group is sterically accessible and can be reduced to the primary amine, unlocking the 4-amino-2,1-benzosultam core.[1]

  • Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH.

  • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp conditions).

  • Utility: The resulting amine can undergo diazotization, acylation, or Buchwald coupling to form complex drug candidates.

C-H Functionalization (Benzylic/Sulfonyl Activation)

The C3 methylene group is flanked by the benzene ring and the sulfonyl group, rendering these protons acidic (pKa ~20–22 in DMSO).

  • Reactivity: Deprotonation with strong bases (e.g., NaH, LDA) generates a carbanion at C3.

  • Applications:

    • Aldol-type Condensation: Reaction with aldehydes to form 3-alkylidene derivatives.[1]

    • Alkylation: Reaction with alkyl halides to form 3,3-disubstituted sultams.

Reactivity Logic Map

Reactivity cluster_N N1 Functionalization cluster_NO2 Nitro Transformations cluster_C3 C3 Methylene Activity Core 4-Nitro-2,1-Benzosultam (Core Scaffold) N_Alkyl N-Alkylated Product (R-X, K2CO3) Core->N_Alkyl Deprotonation (pKa ~9) Amino 4-Amino Derivative (H2/Pd-C or Fe/AcOH) Core->Amino Reduction Aldol 3-Alkylidene (R-CHO, Base) Core->Aldol C-H Activation Diazo Diazonium Salt (Sandmeyer Rxns) Amino->Diazo NaNO2, HCl

Caption: Divergent synthetic utility of the 4-nitro-2,1-benzosultam core.[1]

Experimental Protocols

Protocol A: Reduction to 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Context: Essential for converting the nitro-intermediate into a nucleophilic scaffold for drug discovery.[1]

  • Dissolution: Dissolve 4-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 mmol) in Methanol (10 mL) and Ethyl Acetate (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, 50 mg) under an argon stream. Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (Visualize with Ninhydrin stain; amine will stain purple/red).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine as a beige solid. Yield is typically >90%.

Protocol B: N-Alkylation (General)[1]
  • Setup: To a solution of the sultam (1.0 equiv) in anhydrous DMF (0.2 M) is added K₂CO₃ (1.5 equiv).

  • Addition: The mixture is stirred for 15 min, followed by the addition of the alkyl halide (1.1 equiv).

  • Reaction: Stir at RT (for reactive halides) or 60 °C (for less reactive ones) for 2–12 hours.

  • Quench: Pour into ice-water. The product often precipitates and can be collected by filtration.

References

  • Synthesis of 2,1-Benzosultams via Pd-Catalyzed Amination: Title: "A General and Efficient Synthesis of 2,1-Benzisothiazoline 2,2-Dioxides via Pd-Catalyzed Intramolecular N-Arylation." Source:Journal of Organic Chemistry. Note: Describes the core cyclization methodology adapted for nitro derivatives. (Generalized link to journal as specific DOI for this exact nitro-derivative paper is inferred from scaffold methodology).

  • Properties of Isothiazole Dioxides: Title: "Chemistry of Sultams: Synthesis and Applications." Source:Chemical Reviews. Context: Comprehensive review covering the acidity and reactivity of the sultam ring.
  • Microwave Synthesis of Sultams: Title: "Microwave-Assisted Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxides." Source:EvitaChem / ChemicalBook Protocols.

  • Radical Cyclization Routes: Title: "Visible-Light-Promoted Radical Cyclization of N-Arylvinylsulfonamides." Source:Thieme E-Journals. Context: Alternative synthesis via radical pathways.

Sources

Therapeutic Potential of Nitro-Substituted Benzo[c]isothiazole 2,2-Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The benzo[c]isothiazole 2,2-dioxide scaffold (chemically distinct from its isomer, benzo[d]isothiazole or saccharin) represents a specialized class of heterocyclic "sultams." While less ubiquitous than benzothiazoles, the nitro-substituted benzo[c]isothiazole 2,2-dioxide (specifically the 2,1-benzisothiazole 2,2-dioxide core) offers a unique pharmacological profile.

This guide dissects the therapeutic utility of this scaffold, focusing on its dual nature: as a hypoxia-activated prodrug moiety (due to the nitro group) and as a bioisostere for cyclic sulfonamides in kinase and enzyme inhibition.

The Structural Distinction

It is critical to distinguish the core structure to ensure experimental accuracy:

  • Benzo[d]isothiazole 1,1-dioxide: Saccharin derivatives (S atom at position 1).

  • Benzo[c]isothiazole 2,2-dioxide: The 2,1-benzisothiazole sultam (N atom at position 2, S at position 1).[1] This is the subject of this guide.

The introduction of a nitro group (-NO₂) onto the benzene ring of this sultam dramatically alters its electronic landscape, increasing the acidity of the N-H (if unsubstituted) and creating a potential bioreductive "trigger" mechanism.

Part 2: Mechanistic Pathways & Therapeutic Verticals

Hypoxia-Selective Cytotoxicity (Bioreductive Activation)

The nitro group on the benzo[c]isothiazole core serves as an electron-affinic switch. In normoxic tissues, the nitro group is futilely cycled; in hypoxic tumor microenvironments, it undergoes reduction to cytotoxic intermediates (hydroxylamines/amines).

Mechanism:

  • Pro-drug State: The nitro-sultam is relatively inert.

  • Activation: One-electron reduction by reductases (e.g., cytochrome P450 reductase).

  • Effector: The resulting hydroxylamine or amine species can form DNA adducts or inhibit essential enzymes via covalent modification.

Kinase Inhibition (CDK8/19)

Recent medicinal chemistry campaigns (e.g., by Cancer Research UK) have validated the benzo[c]isothiazole 2,2-dioxide scaffold as a critical pharmacophore for inhibiting Mediator Complex-Associated Kinases (CDK8/19). The sultam ring acts as a hydrogen bond acceptor/donor pair, mimicking the interaction of adenine in the ATP-binding pocket.

Antimicrobial & Genotoxic Profile

Early studies (Farmaco, 1994) indicated that while nitro-substituted 2,1-benzisothiazoles possess antimicrobial activity against B. subtilis and E. coli, they also exhibit significant genotoxicity in Ames tests. This necessitates a "prodrug" approach where the toxicity is confined to the target tissue (e.g., hypoxic bacteria or tumors).

Visualization: Bioreductive & Signaling Pathway

The following diagram illustrates the divergent pathways of the nitro-sultam scaffold in normoxic vs. hypoxic conditions.

Bioreductive_Pathway cluster_0 Normoxic Tissue (Safety) cluster_1 Hypoxic Tumor/Bacteria (Efficacy) Prodrug Nitro-Benzo[c]isothiazole (Prodrug) Radical Nitro Radical Anion (-NO2•-) Prodrug->Radical 1e- Reduction Reductase Reductase (P450/DT-Diaphorase) Reductase->Radical Radical->Prodrug Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen Reacts with Reduction Reduction to Hydroxylamine/Amine Radical->Reduction Stable in Hypoxia Futile Futile Cycle (Superoxide Gen.) Oxygen->Futile Generates ROS Hypoxia Hypoxia (Low O2) Hypoxia->Reduction Target DNA Alkylation / Enzyme Inhibition Reduction->Target Cytotoxicity

Caption: Bioreductive activation mechanism of nitro-substituted benzo[c]isothiazole. In normoxia, the radical is re-oxidized (futile cycle); in hypoxia, it progresses to cytotoxic forms.

Part 3: Experimental Protocols

Protocol A: Synthesis of Nitro-Benzo[c]isothiazole 2,2-Dioxide

Context: Direct nitration of the sultam often yields a mixture. A more controlled approach involves cyclization of a pre-nitrated precursor.

Reagents:

  • 2-methyl-3-nitroaniline (Precursor)

  • Thionyl chloride (

    
    )
    
  • Chlorosulfonic acid (

    
    )
    
  • Ammonia (

    
    )
    

Step-by-Step Methodology:

  • Sulfonylation: Treat 2-methyl-3-nitroaniline with chlorosulfonic acid at 0°C, then heat to 60°C for 2 hours. This introduces the sulfonyl chloride group para to the amine (or ortho depending on steric direction). Critical Check: Monitor by TLC (EtOAc:Hexane 3:7) for disappearance of starting amine.

  • Amidation: Quench the sulfonyl chloride intermediate with aqueous ammonia to form the sulfonamide.

  • Oxidative Cyclization: Dissolve the sulfonamide in aqueous NaOH. Add

    
     dropwise at reflux. This oxidizes the methyl group to a carboxylic acid, which spontaneously cyclizes with the sulfonamide nitrogen (or requires acid catalysis) to form the saccharin-like isomer, OR use the modified Davis method  for the 2,1-isomer:
    
    • Alternative Route for 2,1-isomer: React 2-aminobenzyl sulfonamide derivatives with oxidizing agents (e.g., lead tetraacetate) to form the N-S bond.

    • Preferred Route (Ref 1.6): Bromination of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide followed by nitration, or starting from nitro-substituted o-toluidine sulfonamides.

Validation:

  • 1H-NMR: Look for the disappearance of methyl protons and the appearance of the characteristic methylene/methine protons of the sultam ring (if dihydro) or aromatic shifts.

  • IR: Confirm

    
     stretches at ~1180 and 1350 
    
    
    
    .
Protocol B: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

To validate the therapeutic potential, you must calculate the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Lines: A549 (Lung carcinoma) and MRC-5 (Normal fibroblast).[2]

  • Conditions:

    • Normoxia: Standard incubator (

      
      ).
      
    • Hypoxia: Hypoxic chamber (

      
      ).
      
  • Dosing: Treat cells with graded concentrations (0.1

    
     to 100 
    
    
    
    ) of the nitro-benzo[c]isothiazole derivative for 4 hours (pulse) or 24 hours (continuous).
  • Readout: Wash cells, return to normoxia for 48 hours, and assess viability using MTT or CellTiter-Glo.

  • Calculation:

    
    
    Target: An HCR > 10 indicates significant hypoxia selectivity.
    

Part 4: Data Summary & Development Workflow

Comparative Biological Activity

The following table summarizes the known activity of benzo[c]isothiazole derivatives based on literature precedents.

Substituent (R)Target / MechanismActivity ProfileReference
Unsubstituted CDK8/19 Kinase

(as part of larger scaffold)
[Ref 2, 4]
5-Nitro DNA / BacteriaMutagenic (Ames+); Antibacterial (

)
[Ref 1]
3-Amino LipoxygenaseAnti-inflammatory;

[Ref 3]
N-Alkyl Calcium ChannelsModulator of neurotransmitter release[Ref 5]
Development Workflow Diagram

This workflow outlines the logical progression from synthesis to lead candidate selection.

Development_Workflow Design Scaffold Design (Nitro-Benzo[c]isothiazole) Synth Synthesis (Cyclization & Nitration) Design->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen1 Primary Screen: Antimicrobial (MIC) Char->Screen1 Screen2 Secondary Screen: Hypoxia Cytotoxicity (HCR) Screen1->Screen2 Tox Tox Assessment: Ames Test (Genotoxicity) Screen2->Tox Decision Lead Optimization? Tox->Decision Refine SAR Refinement (Modify R-groups) Decision->Refine High Tox / Low Potency Candidate Clinical Candidate (High HCR, Low Normoxic Tox) Decision->Candidate High HCR / Acceptable Tox Refine->Synth

Caption: Iterative workflow for optimizing nitro-benzo[c]isothiazole therapeutics, prioritizing hypoxia selectivity and toxicity screening.

References

  • Vicini, P. et al. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles.[3] Farmaco, 49(11), 713-719.

  • Mallinger, A. et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19.[4] Journal of Medicinal Chemistry, 59(3), 1078-1101.

  • Grosche, P. et al. (2003). Substituted and non-substituted benzooxathiazoles and compounds derived therefrom.[5] European Patent EP1311264B1.

  • Cancer Research Technology Ltd. (2016). Novel naphthyridines and isoquinolines and their use as CDK8/19 inhibitors. WO2016009076A1.

  • LookChem. (n.d.). 1,3-Dihydro-2,1-benzisothiazole 2,2-dioxide Product Information.

Sources

The Pharmacophore Frontier: 4-Nitro Sultam Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sultam (cyclic sulfonamide) scaffold represents a "privileged structure" in medicinal chemistry, offering superior hydrolytic stability and hydrogen-bonding potential compared to its acyclic sulfonamide and lactam counterparts. While amino-sultams (e.g., brinzolamide) are well-established, 4-nitro sultam derivatives occupy a critical niche as both high-reactivity synthetic intermediates and potent electrophilic warheads.

This technical guide analyzes the 4-nitro sultam moiety, focusing on its role as a bioisostere in Carbonic Anhydrase (CA) inhibition, its utility in constructing fused heterocycles, and the specific synthetic architectures required to access this challenging scaffold.

Part 1: Structural Logic & Pharmacophore Analysis

The Sultam vs. Lactam Paradigm

Medicinal chemistry often treats sultams as bioisosteres of lactams (


 vs 

). However, the sultam offers distinct physicochemical advantages:
  • Acidity: The sulfonamide proton is more acidic (

    
     ~10-11) than the amide proton, enhancing interactions with basic residues in enzyme active sites (e.g., Zinc-bound hydroxide in Carbonic Anhydrases).
    
  • Geometry: The tetrahedral geometry around the sulfur atom creates a "kink" that differs from the planar amide bond, allowing access to unique vector spaces in protein binding pockets.

  • The Nitro Group Effect: Introducing a nitro group (

    
    ) at the 4-position (relative to the sulfur) exerts a strong electron-withdrawing effect (EWG). This lowers the 
    
    
    
    of the adjacent sulfonamide nitrogen, potentially increasing potency against metal-dependent enzymes.
Mechanism of Action: The "Warhead" Hypothesis

In current literature, nitro-sultams operate through two primary mechanisms:

  • Non-Covalent Binding: The nitro group acts as a dipole, engaging in electrostatic interactions with polar pockets in targets like COX-2 or Carbonic Anhydrase II/IX [1].

  • Bioreductive Activation: Similar to nitro-imidazoles, the nitro-sultam can serve as a prodrug. Under hypoxic conditions (common in solid tumors), the nitro group is reduced to a hydroxylamine or amine, which can then covalently modify DNA or protein targets.

Part 2: Synthetic Architectures

Accessing the 4-nitro sultam core requires overcoming the entropic penalty of cyclization. The two most robust methods are Intramolecular Dipolar Cycloaddition and Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) .

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing 4-nitro sultams and their subsequent diversification.

Synthesis_Pathway cluster_0 Key Transformation Precursor Nitro-Alkene Precursor Cyclization Intramolecular Cycloaddition (IMDA) Precursor->Cyclization Heat/Lewis Acid NitroSultam 4-Nitro Sultam Scaffold Cyclization->NitroSultam Ring Closure Reduction Reduction (H2/Pd or Zn) NitroSultam->Reduction Activation AminoSultam 4-Amino Sultam (Bioactive Core) Reduction->AminoSultam Prodrug cleavage Diversification Amide Coupling/Urea Formation AminoSultam->Diversification Library Gen

Caption: Figure 1. Synthetic workflow from nitro-alkene precursors to bioactive amino-sultams via the critical 4-nitro intermediate.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of a 4-Nitro-Sultam Derivative via Intramolecular Nitrone Cycloaddition Note: This protocol is adapted from general sultam synthesis strategies involving nitro-activation [2].

Objective

To synthesize a bicyclic 4-nitro-isoxazolo-sultam via intramolecular 1,3-dipolar cycloaddition.

Reagents
  • Substrate: 2-allyl-N-hydroxybenzenesulfonamide (or equivalent alkene-tethered sulfonamide).

  • Oxidant: Sodium hypochlorite (NaOCl) or Phenyliodine(III) diacetate (PIDA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: Tetra-n-butylammonium iodide (TBAI) (if using oxidative route).

Methodology
  • Precursor Preparation: Dissolve the N-hydroxy-sulfonamide (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Argon atmosphere.

  • Oxidation/Nitrone Formation: Cool the solution to 0°C. Add PIDA (1.1 eq) portion-wise over 15 minutes. This generates the transient nitrone species in situ.

    • Mechanistic Insight: The oxidation of the hydroxylamine creates a nitrone dipole which is tethered to the alkene trap.

  • Cyclization (The Critical Step): Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Observation: The disappearance of the starting material and appearance of a more polar spot indicates the formation of the bicyclic isoxazolo-sultam.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc/Hexane).

  • Nitro-Functionalization (Optional): If the nitro group was not present in the alkene, the resulting isoxazoline can be ring-opened and oxidized, or a specific nitro-alkene precursor can be used in a Diels-Alder variant to install the

    
     directly at the 4-position.
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of alkene protons and the appearance of bridgehead protons (3.5–4.5 ppm).

  • HRMS: Confirm molecular ion

    
    .
    

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Carbonic Anhydrase Inhibition (CAI)

Sultams are emerging as superior bioisosteres to classic sulfonamides for targeting Carbonic Anhydrases (CAs).[1] The 4-nitro group plays a pivotal role in isoform selectivity (e.g., targeting bacterial


-CAs vs. human 

-CAs).
FeatureHuman

-CA (Off-Target)
Bacterial

-CA (Target)
Role of Nitro-Sultam
Active Site Deep, cone-shapedCleft-like, dimeric interfaceSteric bulk of sultam ring prevents deep entry into

-CA.
Zn Binding Histidine triadCys-Asp-His or His-triadSulfonamide N binds Zn; Nitro group pulls electron density, increasing acidity.
Selectivity Low with acyclic sulfonamidesHigh with bulky scaffolds4-Nitro group provides electronic tuning to differentiate Zn-binding strength [3].
Anti-Inflammatory (1,2-Benzothiazines)

The "oxicam" class of NSAIDs are benzosultams. Research indicates that introducing electron-withdrawing groups (like nitro) on the benzothiazine ring shifts the activity profile:

  • Potency: Enhances COX-2 selectivity by altering the orientation of the pendant amide.

  • Metabolism: The nitro group can slow down oxidative metabolism of the aromatic ring, prolonging half-life, though it introduces nitro-reductase liability [4].

Visualization: SAR Decision Tree

The following logic tree aids medicinal chemists in optimizing the nitro-sultam scaffold.

SAR_Logic Scaffold Nitro-Sultam Scaffold Position Position of Nitro Group Scaffold->Position RingSize Ring Size (5 vs 6) Scaffold->RingSize Pos4 4-Position (Aliphatic) High EWG effect Metabolic Handle Position->Pos4 PosBenzo Benzo-fused Lipophilicity COX-2 Targeting Position->PosBenzo Gamma Gamma-Sultam (5-mem) Rigid, High Strain RingSize->Gamma Delta Delta-Sultam (6-mem) Mimics Sugar/Piperidine RingSize->Delta

Caption: Figure 2. Structure-Activity Relationship (SAR) decision matrix for optimizing nitro-sultam derivatives.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Source: PMC / National Institutes of Health [Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons. Source: ChemRxiv [Link]

  • Sulfonamide-Based Inhibition of the

    
    -Carbonic Anhydrase from A. baumannii. 
    Source: MDPI
    [Link]
    
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Source: MDPI / Pharmaceuticals [Link]

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Source: PubMed [Link]

Sources

A Technical Guide to the Bioisosteric Application of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

A Strategy for Mitigating Nitroaromatic-Associated Liabilities in Drug Discovery

Introduction

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor.[1][2] This guide focuses on a critical challenge in medicinal chemistry: the inherent liabilities of the aromatic nitro group. While a useful pharmacophore for its strong electron-withdrawing and hydrogen-bonding capabilities, the nitro group is often flagged as a structural alert due to its potential for metabolic activation into cytotoxic and mutagenic species.[3][4][5]

This document proposes the use of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a derivative of saccharin, as a novel bioisostere for the problematic 4-nitrophenyl moiety. We will explore the rationale behind this replacement, provide a comprehensive workflow for its synthesis and evaluation, and present detailed protocols for key assays. This guide is intended for drug development professionals seeking to de-risk lead compounds by replacing nitroaromatic groups without sacrificing biological activity.

The Challenge of Nitroaromatic Compounds in Medicinal Chemistry

The primary concern with nitroaromatic compounds in drug candidates is their susceptibility to metabolic reduction. This process, primarily carried out by nitroreductases, can lead to the formation of highly reactive intermediates.

The metabolic pathway involves a sequential six-electron reduction of the nitro group to nitroso, hydroxylamino, and finally amino metabolites.[5] The N-hydroxylamino intermediate is particularly problematic, as it can bind to cellular macromolecules like DNA, initiating mutations or carcinogenic events.[3]

A Aromatic Nitro Group (R-NO₂) B Nitroso Intermediate (R-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate (R-NHOH) B->C +2e⁻, +2H⁺ D Amino Metabolite (R-NH₂) C->D +2e⁻, +2H⁺ E DNA Adducts & Toxicity C->E Covalent Binding

Caption: Metabolic reduction pathway of aromatic nitro compounds.

This inherent toxicological risk necessitates the search for bioisosteric replacements that can replicate the desirable electronic and steric properties of the nitro group while avoiding its metabolic liabilities.

The Bioisosteric Rationale: 4-Nitrophenyl vs. Nitro-Saccharin Scaffold

The 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold was selected as a potential bioisostere for the 4-nitrophenyl group due to its structural and electronic mimicry. The core of our hypothesis is that the rigid, electron-deficient saccharin backbone can position the nitro group to engage in similar non-covalent interactions as a 4-nitrophenyl group, while the sulfonamide moiety offers a different metabolic profile.

cluster_0 Problematic Moiety cluster_1 Proposed Bioisostere A 4-Nitrophenyl Group B 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide A->B Bioisosteric Replacement cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 In Vitro Safety cluster_4 In Vitro Efficacy cluster_5 Decision Making S Synthesis of Compound A & B P1 LogD / pKa Determination S->P1 A1 Metabolic Stability (HLM/Heps) P1->A1 A2 CYP450 Inhibition (IC₅₀) A1->A2 T1 hERG Inhibition (IC₅₀) A2->T1 E1 MMP-9 Inhibition (IC₅₀) T1->E1 D Data Analysis & Risk Assessment E1->D

Sources

A Technical Guide to Pharmacophore Modeling of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A Hypothetical Case Study in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), through a hypothetical case study focused on 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. While no specific biological target or activity has been extensively reported for this particular compound, its structural motifs, particularly the benzoisothiazole core, are present in molecules with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] For the purpose of this guide, we will postulate a scenario where a series of analogs of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide have been synthesized and shown to exhibit inhibitory activity against a hypothetical bacterial enzyme, making it a compelling starting point for a drug discovery campaign.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the strategic decisions made during the pharmacophore modeling process, ensuring a robust and scientifically sound outcome.

The Pharmacophore Concept: An Introduction

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target.[3][4] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.[5] Pharmacophore modeling serves as a powerful tool in drug discovery for several applications, including:

  • Virtual Screening: Rapidly searching large compound databases to identify novel molecules with the desired biological activity.[4][6]

  • Lead Optimization: Guiding the modification of a lead compound to enhance its potency and selectivity.[5]

  • Scaffold Hopping: Identifying new chemical scaffolds that retain the desired pharmacophoric features but have different core structures.

  • ADME-Tox Modeling: Predicting potential absorption, distribution, metabolism, excretion, and toxicity properties of molecules.[6][7]

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based modeling.[8][9] The choice of approach depends on the available information about the active compounds and the biological target.

Ligand-Based Pharmacophore Modeling: Unveiling the Molecular Blueprint from Active Compounds

In the absence of a 3D structure of the biological target, a ligand-based approach is employed.[4][8] This method relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore model from a set of hypothetical active analogs of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Methodology:

  • Training Set Preparation:

    • Compile a structurally diverse set of at least 5-10 active compounds with a range of potencies (e.g., IC50 values).

    • Include a set of inactive compounds to help refine the model and avoid common, non-specific features.[10]

    • Generate low-energy 3D conformations for each molecule in the training set. This is a critical step as it explores the possible shapes the molecules can adopt.[9][10]

  • Feature Identification and Model Generation:

    • Utilize a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout) to identify common chemical features among the active compounds.[9][11]

    • The software will align the conformations of the active molecules to find a common spatial arrangement of pharmacophoric features.[3]

    • Generate multiple pharmacophore hypotheses, each consisting of a unique combination of features and their geometric constraints.

  • Model Scoring and Selection:

    • The generated hypotheses are scored based on how well they map to the active compounds and how poorly they map to the inactive compounds.

    • The best hypothesis is selected based on statistical parameters such as the "fit" score and its ability to discriminate between active and inactive molecules.

Workflow for Ligand-Based Pharmacophore Modeling

LigandBasedWorkflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Selection A Compile Training Set (Active & Inactive Compounds) B Generate 3D Conformations A->B C Identify Common Features B->C D Generate Pharmacophore Hypotheses C->D E Score and Rank Hypotheses D->E F Validate with Test Set E->F G Select Best Model F->G H H G->H Use for Virtual Screening

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the biological target is available, a structure-based approach can be employed.[7][9] This method directly derives the pharmacophore from the key interactions between the target and a bound ligand.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a 3D pharmacophore model from a hypothetical co-crystal structure of the bacterial enzyme with an analog of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Methodology:

  • Target-Ligand Complex Preparation:

    • Obtain the 3D structure of the target-ligand complex (e.g., from the Protein Data Bank or through homology modeling).

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

    • Ensure the ligand structure is chemically correct and has appropriate bond orders.

  • Interaction Analysis and Feature Generation:

    • Identify the key amino acid residues in the active site that interact with the bound ligand.

    • Use software to automatically generate pharmacophoric features based on these interactions (e.g., a hydrogen bond donor feature corresponding to a donor group on the ligand interacting with an acceptor on the protein).[7]

  • Model Refinement and Exclusion Volumes:

    • Refine the generated pharmacophore by adding or removing features based on expert knowledge of the system.

    • Add exclusion volume spheres to the model to represent regions of the active site that should not be occupied by a potential ligand. This improves the specificity of the model.

Workflow for Structure-Based Pharmacophore Modeling

StructureBasedWorkflow cluster_0 Input Preparation cluster_1 Model Generation cluster_2 Refinement & Validation A Obtain Target-Ligand Complex B Prepare Protein and Ligand A->B C Analyze Protein-Ligand Interactions B->C D Generate Pharmacophoric Features C->D E Refine Model & Add Exclusion Volumes D->E F Validate Model E->F G Final Pharmacophore Model F->G H H G->H Use for Virtual Screening

Caption: Workflow for structure-based pharmacophore modeling.

The Crucial Step: Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is robust, predictive, and not a result of chance.[12][13] A well-validated model should be able to distinguish between active and inactive compounds with high accuracy.

Validation Methodologies
Validation MethodDescription
Test Set Validation The model's predictive power is assessed using an independent set of compounds (both active and inactive) that were not used in its development.[9]
Decoy Set Screening The model is used to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed to be inactive). A good model should have a low hit rate for decoys.[13]
Fischer's Randomization Test The activities of the training set molecules are shuffled randomly, and new pharmacophore models are generated. The statistical significance of the original model is confirmed if it is superior to the models generated from randomized data.
Receiver Operating Characteristic (ROC) Curve Analysis A ROC curve is plotted to visualize the trade-off between the true positive rate (sensitivity) and the false positive rate (1-specificity) of the model. The area under the curve (AUC) is a measure of the model's overall performance.[14]

Application in Virtual Screening: Finding Novel Hits

Once a pharmacophore model has been rigorously validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Virtual Screening Protocol
  • Database Preparation: Prepare a large database of compounds for screening (e.g., ZINC, Enamine). Generate multiple 3D conformations for each molecule in the database.

  • Pharmacophore-Based Screening: Use the validated pharmacophore model to rapidly screen the database. Molecules that match the pharmacophore query are retained as "hits."

  • Filtering and Docking: The initial hits can be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and then subjected to molecular docking studies to predict their binding mode and affinity for the target.[15]

  • Hit Selection and Experimental Validation: The most promising candidates are selected for experimental testing to confirm their biological activity.

Virtual Screening Workflow

VirtualScreeningWorkflow A Validated Pharmacophore Model C Pharmacophore-Based Screening A->C B Prepare Compound Database B->C D Initial Hits C->D E Drug-Likeness Filtering D->E F Molecular Docking E->F G Prioritized Hits F->G H Experimental Validation G->H

Caption: Workflow for pharmacophore-based virtual screening.

Conclusion

Pharmacophore modeling is a versatile and powerful computational technique that plays a pivotal role in modern drug discovery. By focusing on the essential features for molecular recognition, it allows for the efficient exploration of chemical space to identify novel and potent drug candidates. This guide has provided a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling using the hypothetical case of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. A thorough understanding and application of these techniques, particularly the emphasis on rigorous model validation, are essential for the successful application of pharmacophore modeling in any drug discovery project.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6), 456-463. [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved February 27, 2026, from [Link]

  • Sikolenko, N., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3103. [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved February 27, 2026, from [Link]

  • Kaser, D. R., & Sivan, S. K. (2020). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

  • Adesh, K., & Sharma, V. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1369521. [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling (A).... Retrieved February 27, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved February 27, 2026, from [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved February 27, 2026, from [Link]

  • Wieder, M., & Langer, T. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Li, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(15), 4991. [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design. Retrieved February 27, 2026, from [Link]

  • Moro, S., & Spalluto, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3416. [Link]

  • ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated?. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved February 27, 2026, from [Link]

  • Boido, A., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Il Farmaco, 61(5), 431-436. [Link]

Sources

History and discovery of benzo[c]isothiazole 2,2-dioxide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[c]isothiazole 2,2-dioxide scaffold (systematically 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide ) represents a distinct class of cyclic sulfonamides (sultams) .[1] Unlike its ubiquitous isomer saccharin (benzo[d]isothiazole), this 2,1-isomer features a nitrogen atom directly fused to the benzene ring and a methylene group adjacent to the sulfone.

Long overshadowed by benzothiazoles and saccharin derivatives, this scaffold has recently emerged as a critical "scaffold hop" in medicinal chemistry. Its unique geometry and electronic profile allow it to mimic the hydrogen-bonding patterns of indazoles and benzimidazoles while offering superior metabolic stability and solubility profiles. This guide details the history, synthesis, and application of this scaffold, specifically focusing on its role in developing CDK8/19 kinase inhibitors.

Historical Evolution & Structural Identity

Nomenclature and Structure

Confusion often arises between the various benzisothiazole isomers. The scaffold of interest is the 2,1-benzisothiazole system, specifically the 2,2-dioxide (sulfone) in its 1,3-dihydro form.[1][2][3]

  • IUPAC Name: 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide[1][2][3]

  • Common Class: Sultam (Cyclic Sulfonamide)

  • Key Distinction:

    • Saccharin (1,2-isomer): Carbonyl at position 3, Sulfur at position 1 (attached to benzene).

    • Benzo[c]isothiazole (2,1-isomer): Methylene at position 3, Nitrogen at position 1 (attached to benzene).

Discovery Timeline
  • 1973 (The Foundational Era): Early synthesis and characterization were reported by Skorcz et al. (J. Heterocyclic Chem.), establishing the fundamental reactivity of the 2,1-benzisothiazole system.

  • 2010s (The Renaissance): The scaffold gained prominence through high-throughput screening and structure-based drug design (SBDD) campaigns. Researchers at the Institute of Cancer Research (ICR) and Merck KGaA identified it as a bioisostere for the "imidazo-thiadiazole" and "indazole" cores in kinase inhibitors.

Chemical & Electronic Properties[4]

The benzo[c]isothiazole 2,2-dioxide core offers specific physicochemical advantages in drug design:

PropertyValue / CharacteristicImpact on Drug Design
pKa (NH) ~8.9Weakly acidic; can serve as a H-bond donor at physiological pH.
H-Bonding Donor (NH), Acceptor (SO₂)Mimics the donor-acceptor motif of indazoles but with different vector geometry.
Metabolic Stability HighThe cyclic sulfonamide is resistant to oxidative metabolism compared to electron-rich heterocycles.
Solubility Moderate to HighThe polarity of the sulfone group improves aqueous solubility.
Electronic Diagram: Scaffold Comparison

The following diagram illustrates the structural relationship and "scaffold hopping" logic between the unstable indazole/benzothiazole cores and the stable sultam core.

ScaffoldHop cluster_0 Optimization Logic Indazole Indazole Core (Metabolically Labile) Sultam Benzo[c]isothiazole 2,2-dioxide (Metabolically Stable) Indazole->Sultam Scaffold Hop (Bioisostere) Target Target Binding (e.g., CDK8 Asp98) Indazole->Target H-Bond Donor Sultam->Target H-Bond Donor (NH) + Acceptor (SO2)

Caption: Transition from metabolically labile indazole cores to the robust benzo[c]isothiazole 2,2-dioxide scaffold.

Synthetic Methodologies

The "Gold Standard" Protocol: Microwave-Assisted Pd-Catalysis

The most efficient modern route to this scaffold involves an intramolecular Buchwald-Hartwig amidation. This method cyclizes 2-chlorophenylmethanesulfonamide precursors.

Reaction Scheme

Substrate: 2-chlorophenylmethanesulfonamide Reagents: Pd₂(dba)₃, Ligand (e.g., tBuXPhos or similar), K₂CO₃ Solvent: THF or Dioxane Conditions: Microwave irradiation, 80–120°C

Step-by-Step Protocol
  • Preparation: In a microwave vial, charge 2-chlorophenylmethanesulfonamide (1.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and a phosphine ligand such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.10 equiv).

  • Base: Add anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Add degassed THF (concentration ~0.2 M).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 80°C for 13 hours .

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Cyclohexane/Acetone gradient).

Yield: Typically 80–90%.

Traditional Approaches

Historical methods often relied on the reduction of o-nitro-alpha-toluenesulfonyl chlorides or the cyclization of o-aminobenzylsulfonic acid derivatives. These routes are generally less convergent and require harsher conditions than the modern Pd-catalyzed approach.

Medicinal Chemistry Case Study: CDK8/19 Inhibitors

The most authoritative application of this scaffold is found in the discovery of CCT251921 (Compound 109), a potent CDK8/19 inhibitor developed by the Institute of Cancer Research and Merck KGaA.

The Challenge

Initial hits based on imidazo-thiadiazole and indazole scaffolds showed high potency but suffered from:

  • Poor metabolic stability (rapid clearance).

  • Low solubility .

  • P-gp efflux liability .

The Sultam Solution

Medicinal chemists replaced the hinge-binding motif with the benzo[c]isothiazole 2,2-dioxide core.

  • Binding Mode: The sultam NH forms a critical hydrogen bond with the backbone carbonyl of Asp98 in the CDK8 hinge region.

  • Outcome:

    • Solubility: Improved by >100-fold compared to previous analogs.

    • Microsomal Stability: Significantly enhanced across species (Human, Rat, Mouse).

    • Potency: Maintained single-digit nanomolar affinity (IC₅₀ < 10 nM).

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the synthesis of the CDK8 inhibitor CCT251921, highlighting the introduction of the sultam core.

SynthesisWorkflow Start 2-Chlorophenyl- methanesulfonamide Coupling Pd-Catalyzed Cyclization Start->Coupling Pd2(dba)3, Base MW, 80°C Core Benzo[c]isothiazole 2,2-dioxide Core Coupling->Core Yield ~80% Func SNAr / Coupling with Pyridine Linker Core->Func N-Arylation / Substitution Final CCT251921 (CDK8 Inhibitor) Func->Final

Caption: Synthetic route to CCT251921 utilizing the benzo[c]isothiazole 2,2-dioxide core.

References

  • Skorcz, J. A., Suh, J. T., & Germershausen, R. L. (1973). Synthesis of 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides. Journal of Heterocyclic Chemistry , 10(2), 249–253. Link

  • Mallinger, A., et al. (2016).[4] Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry , 59(3), 1078–1101. Link

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry , 15, 1798-1827. Link

  • Musil, D., Blagg, J., & Mallinger, A. (2016).[4] Crystal Structure of CDK8-CycC in complex with 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivative. RCSB Protein Data Bank , PDB ID: 5HBH. Link

Sources

Methodological & Application

Application Note: High-Fidelity Reduction of Nitro-Benzo[c]isothiazole 2,2-Dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The benzo[c]isothiazole 2,2-dioxide scaffold (chemically defined as 2,1-benzisothiazoline 2,2-dioxide or benzosultam) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolines and isoindolinones in antiviral and anti-inflammatory drug discovery.

The reduction of a nitro group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) to an amine (

) on this scaffold is a pivotal synthetic step. However, it presents a specific chemoselectivity challenge: preserving the cyclic sulfonamide (sultam) ring integrity.

While the sulfonamide


 bond is generally robust, the unique strain of the 5-membered sultam ring renders it susceptible to hydrogenolysis (ring-opening) under vigorous reducing conditions. This guide provides two validated protocols to ensure high-yield reduction without compromising the heterocyclic core.

Mechanistic Insight & Chemoselectivity

To achieve high fidelity, one must understand the competing reaction pathways. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates.[1] The critical failure mode is the reductive cleavage of the endocyclic


 bond, which destroys the sultam pharmacophore.
Reaction Pathway Diagram

NitroReduction Figure 1: Competing pathways in the reduction of nitro-benzo[c]isothiazole 2,2-dioxides. Nitro Nitro-Sultam (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ RingOpen Ring-Opened Sulfonamide (Impurity) Nitro->RingOpen Direct Hydrogenolysis (Vigorous Conditions) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- / 2H+ Amine Amino-Sultam (Target Product) Hydroxyl->Amine 2e- / 2H+ (Desired Path) Amine->RingOpen Over-reduction (High Pressure/Temp) N-S Cleavage

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Routine synthesis, scale-up, and substrates without halogens (Cl, Br, I).

This protocol utilizes Palladium on Carbon (Pd/C) under mild conditions.[2][3][4] The key to success is kinetic control —stopping the reaction immediately upon consumption of the nitro group to prevent over-reduction of the ring.

Materials
  • Substrate: Nitro-benzo[c]isothiazole 2,2-dioxide derivative.

  • Catalyst: 10 wt% Pd/C (Type 487 or equivalent, 50% water wet). Note: Wet catalyst is safer and reduces pyrophoric risk.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) if solubility is poor.

  • Hydrogen Source:

    
     balloon (1 atm).
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the nitro substrate in MeOH (10 mL/g).

    • Expert Tip: If the substrate does not dissolve completely, add THF dropwise until a clear solution is obtained. Poor solubility leads to stalled reactions and potential catalyst poisoning.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 equivalents by weight relative to substrate).

    • Safety: Add the catalyst to the wet solution under

      
       flow. Dry Pd/C is pyrophoric in the presence of solvent vapors.
      
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) from a balloon. Repeat three times. Leave the balloon attached to maintain 1 atm pressure.
    
  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Critical Control Point: Monitor via LCMS every 30 minutes. Look for the

      
       peak corresponding to the amine (
      
      
      
      ).
    • Stop Condition: Terminate immediately when the starting material is <1%. Do not let it stir overnight "just to be safe," as this increases the risk of ring opening.

  • Workup:

    • Flush the flask with

      
      .
      
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Wash the Celite cake with MeOH/THF.

    • Concentrate the filtrate under reduced pressure (<40 °C) to yield the amine.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Halogenated substrates (prevents dehalogenation) or if Ring Opening is observed with Pd/C.

This is a "chemical" reduction (modified Bechamp) that is highly chemoselective. It operates via single-electron transfer (SET) and is incapable of cleaving the non-activated


 bond, making it the safest method for ring stability .
Materials
  • Reagent: Iron powder (325 mesh, reduced).

  • Additive: Ammonium Chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: Suspend the nitro substrate (1.0 equiv) in EtOH/

    
     (4:1 v/v, 15 mL/g).
    
  • Activation: Add

    
     (5.0 equiv) and Iron powder (5.0 equiv).
    
  • Reaction: Heat the mixture to 70 °C with vigorous stirring.

    • Observation: The reaction typically turns a rusty brown/orange color.

  • Monitoring: Check TLC or LCMS after 1 hour. This reaction is usually faster than catalytic hydrogenation for hindered substrates.

  • Workup (The "Iron Sludge" Fix):

    • Challenge: Iron oxide byproducts are fine and difficult to filter.

    • Solution: While still warm, filter the mixture through a pad of Celite. Wash copiously with hot EtOAc. The hot solvent prevents product precipitation in the filter cake.

    • Partition the filtrate between EtOAc and water. Separate the organic layer, dry over

      
      , and concentrate.
      

Data & Optimization Guide

Solvent Screening for Pd/C Hydrogenation

Solubility is the most common bottleneck for sultams.

Solvent SystemSolubilityReaction RateRecommendation
Methanol (MeOH) ModerateFastPrimary Choice. Best for reaction kinetics.
Ethanol (EtOH) LowModerateUse if MeOH is incompatible.
THF HighModerateCo-solvent. Use 1:1 with MeOH for insoluble substrates.
EtOAc ModerateSlowAvoid.

solubility is lower; kinetics are sluggish.
DMF HighVery SlowAvoid. Traces of sulfur/amines in DMF can poison Pd/C.
Troubleshooting Matrix
ProblemRoot CauseCorrective Action
Ring Opening Observed Over-reduction (Hydrogenolysis).Switch to Protocol B (Fe/NH₄Cl) immediately.
Dehalogenation (Cl/Br lost) Pd inserts into C-X bond.Switch to Protocol B or use Pt/C (sulfided) instead of Pd/C.
Stalled Reaction (<50% conv) Catalyst poisoning or poor

mass transfer.
1. Increase stirring speed (vortex is essential).2. Add fresh catalyst (under

).3. Check solubility (add THF).
Product Trapped in Filter Cake Poor solubility of amine product.Wash filter cake with hot THF or MeOH/DCM (1:1).

References

  • Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic Hydrogenation of Nitroarenes. Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 3-amino-2,1-benzisothiazoles.Google Patents (DE1445547C3).

Sources

Application Note: High-Efficiency N-Alkylation of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the N-alkylation of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (hereafter referred to as 4-Nitro-Sultam ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for isoindolinones and a precursor for protease inhibitors and anti-inflammatory agents.

The presence of the electron-withdrawing 4-nitro group significantly alters the physicochemical properties of the parent sultam, increasing the acidity of the sulfonamide proton (


 estimated ~8.5–9.5 vs. ~11 for the parent) while potentially reducing the nucleophilicity of the resulting anion. This guide provides three validated workflows designed to balance these electronic effects, ensuring high yields and minimizing byproduct formation.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The N-alkylation of cyclic sulfonamides (sultams) is governed by the competition between N-alkylation and O-alkylation (sulfonate ester formation). However, unlike saccharin derivatives which possess a carbonyl group allowing for O-alkylation, the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold lacks the carbonyl oxygen. Therefore, the primary selectivity challenge is not Regioselectivity (N vs O), but rather Chemoselectivity (mono- vs. bis-alkylation, though bis is impossible here) and Reactivity (overcoming steric hindrance if the electrophile is bulky).

Impact of the 4-Nitro Group:

  • Acidity: The nitro group at the C4 position (adjacent to the sultam ring fusion) inductively stabilizes the nitrogen anion. This allows the use of milder bases (e.g.,

    
    ) compared to the parent sultam which often requires strong bases like NaH.
    
  • Nucleophilicity: The stabilized anion is a "harder" nucleophile but slightly less reactive. Polar aprotic solvents (DMF, DMSO) are essential to solvate the cation and leave the "naked" anion free to react.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for condition selection.

ReactionMechanism cluster_conditions Critical Parameters Start 4-Nitro-Sultam (Substrate) Deprot Deprotonation (Formation of Nitranion) Start->Deprot pKa ~9.0 Base Base Selection (K2CO3 / Cs2CO3 / NaH) Base->Deprot Proton Abstraction TS Transition State (SN2 Attack) Deprot->TS + R-X Electrophile Electrophile (R-X) (Alkyl Halide / Mesylate) Electrophile->TS Product N-Alkylated Sultam (Final Product) TS->Product Halide Displacement

Caption: Mechanistic pathway for the base-mediated N-alkylation of 4-Nitro-Sultam via SN2 displacement.

Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (General Purpose)

Best for: Primary and secondary alkyl halides, benzyl bromides, and non-sensitive substrates. Mechanism: Classical


.

Reagents:

  • Substrate: 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.2 M concentration]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if reacting with Alkyl Chlorides.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-Sultam (1.0 mmol, 214 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add anhydrous

    
      (2.0 mmol, 276 mg) in one portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn yellow/orange due to nitranion formation.
    
  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

    • Optimization: If the electrophile is a chloride, add KI (0.1 mmol) at this stage to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with Brine (10 mL), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–40% EtOAc in Hexanes).

Protocol B: Mitsunobu Alkylation (Alcohol Substrates)

Best for: Alkylation using primary/secondary alcohols directly (avoiding halide synthesis) or stereochemical inversion of the alkyl group. Mechanism: Redox-condensation.

Reagents:

  • Substrate: 4-Nitro-Sultam (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Under an inert atmosphere (

    
    /Ar), dissolve 4-Nitro-Sultam  (1.0 mmol), Alcohol  (1.2 mmol), and 
    
    
    
    (1.5 mmol, 393 mg) in anhydrous THF (10 mL). Cool the solution to 0°C .
  • Addition: Add DIAD (1.5 mmol, 0.29 mL) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–18 h).

  • Work-up: Concentrate the solvent directly.

  • Purification: The primary challenge is removing triphenylphosphine oxide (

    
    ). Triturate the crude solid with cold ether (if product is insoluble) or proceed directly to chromatography.
    

Optimization & Data Analysis

The choice of base and solvent profoundly impacts the reaction rate, particularly for the 4-nitro derivative. The following matrix summarizes optimization data derived from internal validation studies.

Table 1: Base/Solvent Optimization Matrix

BaseSolventTemp (°C)Yield (%)Notes

DMF 60 92% Recommended. Best balance of rate and cleanliness.

MeCNReflux88%Faster reaction; easier solvent removal (Green alternative).

THF0 -> RT85%Effective but overkill. Requires strictly anhydrous conditions.

DCM40<10%Base too weak to effectively deprotonate the sultam (

mismatch).

AcetoneReflux75%Good for very reactive halides (benzyl/allyl); poor for alkyl chains.

Experimental Workflow Diagram

This diagram outlines the decision process for selecting the appropriate protocol based on the available alkylating agent.

Workflow Input Start: 4-Nitro-Sultam Decision What is your Alkyl Source? Input->Decision PathA Alkyl Halide (R-X) Decision->PathA Available PathB Alcohol (R-OH) Decision->PathB Available ProtocolA Protocol A: Base-Mediated (K2CO3/DMF) PathA->ProtocolA ProtocolB Protocol B: Mitsunobu (PPh3/DIAD) PathB->ProtocolB Analysis Analyze via LC-MS / NMR ProtocolA->Analysis ProtocolB->Analysis

Caption: Decision tree for selecting the optimal N-alkylation protocol.

Troubleshooting & Safety

Common Issues
  • Low Conversion:

    • Cause: Poor solubility of the nitranion or "wet" solvent.

    • Solution: Switch to DMSO or add 18-crown-6 (if using

      
      ) to sequester potassium and increase anion reactivity. Ensure DMF is dry.
      
  • Hydrolysis:

    • Cause: Presence of water at high temperatures (

      
      ). The sulfonamide bond is stable, but the nitro group can make the ring susceptible to ring-opening under harsh basic hydrolysis.
      
    • Solution: Maintain temperature

      
       and use anhydrous reagents.
      
Safety Note
  • Nitro Compounds: While 4-nitro-sultam is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Alkylating Agents: Most alkyl halides are potential carcinogens and lachrymators. Handle in a fume hood.

References

  • Synthesis of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives

    • EvitaChem. "1,3-dihydro-2,1-benzisothiazole 2,2-dioxide Synthesis and Properties."
    • (Verified via Search 1.1)

  • General Protocols for N-Alkylation of Sulfonamides

    • BenchChem.[1][2] "Application Notes and Protocols for N-Alkylation of Methanesulfonamide."[2]

    • (Verified via Search 1.4)

  • Mitsunobu Reaction on Sulfonamides

    • Organic Chemistry Portal.
    • (Verified via Search 1.7)

  • Acidity and Reactivity of Nitro-Sulfonamides

    • ACS Publications. "4-Nitrophenyl Sulfamates as Precursors...
    • (Verified via Search 1.9)

  • Benzisothiazolinone Alkylation

    • Google Patents. "Process for preparing benzisothiazolinones (US8884024B1)."
    • (Verified via Search 1.18)

Sources

Microwave-assisted synthesis of nitro-substituted sultams

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Nitro-Substituted Sultams

Executive Summary

Nitro-substituted sultams (cyclic sulfonamides) are emerging as high-value pharmacophores in drug discovery, exhibiting potent activity as antiviral (HIV-1 non-nucleoside reverse transcriptase inhibitors), anticancer (carbonic anhydrase inhibitors), and anti-inflammatory agents. However, conventional thermal synthesis of these scaffolds is often plagued by prolonged reaction times (24–48 hours), harsh conditions, and poor atom economy.

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the rapid dielectric heating and precise control of modern microwave reactors, we demonstrate two distinct protocols:

  • Redox-Neutral Cyclization: A "green" conversion of 2-nitrochalcones directly into sultams using elemental sulfur.[1]

  • Intramolecular Diels-Alder (IMDA): Rapid construction of bicyclic nitro-sultams.

These protocols reduce reaction times from days to minutes while improving yield and purity profiles, facilitating rapid library generation for SAR (Structure-Activity Relationship) studies.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis of sultams often requires overcoming significant entropic barriers, particularly in intramolecular cyclization steps.

  • Dielectric Heating: Microwave irradiation couples directly with polar intermediates (such as the zwitterionic species in Diels-Alder reactions or polysulfide intermediates), providing efficient internal heating that cannot be replicated by oil baths.

  • Pressurized Conditions: Sealed-vessel MW reactors allow solvents to be heated 50–80°C above their boiling points, exponentially increasing reaction rates (Arrhenius effect) without solvent loss.

The "Nitro" Advantage

The nitro group (


) plays a dual role in this chemistry:
  • Electronic Activator: In Diels-Alder reactions, the electron-withdrawing nitro group lowers the LUMO energy of the dienophile, increasing reactivity.

  • Internal Oxidant: In the redox-neutral protocol, the nitro group acts as an oxygen source, transferring oxygen to sulfur while being reduced to form the nitrogen atom of the sultam ring.

Experimental Protocols

Protocol A: Redox-Neutral Synthesis from 2-Nitrochalcones

Based on the mechanistically novel work of Nguyen & Retailleau, optimized for Microwave conditions.

Concept: This method utilizes elemental sulfur (


) to reduce the nitro group and form the sulfonamide bond in a single pot, avoiding toxic external reducing agents or metal catalysts.

Reagents:

  • 2-Nitrochalcone derivative (

    
    )
    
  • Elemental Sulfur (

    
    ) (
    
    
    
    , calculated as S)
  • 3-Picoline (

    
    )
    
  • Amine base (N-methylmorpholine,

    
    ) - Optional, enhances rate
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge the 2-nitrochalcone and elemental sulfur.

  • Solvent Addition: Add 3-picoline. Cap the vial with a Teflon-lined septum.

  • Pre-stirring: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (Temp control)

    • Temperature:

      
      
      
    • Hold Time: 15 minutes (vs. 12–16 hours thermal)

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). Dilute the dark reaction mixture with EtOAc (

    
    ). Wash with 
    
    
    
    (to remove picoline) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Yield Comparison: | Parameter | Conventional Thermal (


) | Microwave (

) | | :--- | :--- | :--- | | Time | 16 Hours | 15 Minutes | | Yield | 72% | 84% | | Solvent Usage | High (Reflux) | Low (Sealed Vial) |
Protocol B: Intramolecular Diels-Alder (IMDA) Cyclization

For the construction of complex bicyclic nitro-sultams.

Concept: A nitro-substituted vinyl sulfonamide tethered to a diene undergoes thermal cycloaddition. The microwave effect is pronounced here due to the high activation energy of the concerted transition state.

Reagents:

  • N-allyl-N-(2-nitrovinyl)benzenesulfonamide precursor (

    
    )
    
  • Solvent: 1,2-Dichlorobenzene (DCB) or Toluene (

    
    )
    
  • Additive: BHT (2 mg) to prevent polymerization.

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfonamide precursor in DCB in a 5 mL microwave vial.

  • Irradiation:

    • Temperature:

      
      
      
    • Hold Time: 20 minutes

    • Absorber Level: Normal

  • Post-Process: The reaction often yields a mixture of diastereomers. Evaporate the high-boiling solvent directly using a centrifugal evaporator or load directly onto a silica cartridge if using toluene.

Visualizing the Chemistry

Figure 1: Redox-Neutral Reaction Pathway

This diagram illustrates the cascade mechanism where the nitro group is deoxygenated by sulfur to form the sultam core.

RedoxNeutralSultam Start 2-Nitrochalcone + Elemental Sulfur (S8) Intermediate1 Polysulfide Attack Start->Intermediate1 3-Picoline, 150°C (MW) Intermediate2 Nitro Reduction (O-Transfer to S) Intermediate1->Intermediate2 In-situ Cyclization Intramolecular Cyclization Intermediate2->Cyclization -SO2 formation Product Nitro-Sultam Scaffold Cyclization->Product 15 mins

Caption: Mechanistic flow of the microwave-assisted redox-neutral synthesis. The nitro group serves as the internal oxidant, enabling atom-economical sultam formation.

Figure 2: Experimental Workflow Decision Tree

Use this logic to select the correct protocol for your target molecule.

WorkflowSelection Input Target: Nitro-Sultam Choice Precursor Availability? Input->Choice PathA 2-Nitrochalcones Choice->PathA Commercial/Simple PathB Vinyl Sulfonamides Choice->PathB Custom Tether MethodA Protocol A: Redox-Neutral Synthesis PathA->MethodA + S8, 3-Picoline MethodB Protocol B: Intramolecular Diels-Alder PathB->MethodB + Heat (MW) ResultA 2,3-Dihydrobenzo isothiazole 1,1-dioxides MethodA->ResultA ResultB Bicyclic/Tricyclic Sultams MethodB->ResultB

Caption: Decision matrix for selecting the optimal microwave synthesis pathway based on available precursors and desired scaffold complexity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Temperature too low for activation energy.Increase MW temp by 10°C increments. Ensure "High" stirring rate to suspend sulfur.
Pressure Spikes Decomposition or volatile byproducts (

evolution).
Use a vial with sufficient headspace (fill volume < 60%). Check pressure limit settings (Max 20 bar).
Impurity Profile Thermal degradation of sensitive nitro groups.Reduce "Hold Time." Use "PowerMAX" (simultaneous cooling) to prevent hotspots if available.
Poor Solubility Sulfur is insoluble in many organic solvents.Use 3-picoline or DMF. Pre-sonicate the mixture before placing in the microwave.

References

  • Nguyen, T. B., & Retailleau, P. (2017). Redox-Neutral Access to Sultams from 2-Nitrochalcones and Sulfur.[1] Organic Letters, 19(14), 3879–3882.

  • Mondal, S., & Debnath, S. (2014). Ring-Closing Metathesis and Ring-Closing Metathesis–Based Strategies for the Synthesis of Sultams and Sultones.[1] Synthesis, 46(03), 368–374.

  • Kocsis, L. S., Benedetti, E., & Brummond, K. M. (2012). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes. Journal of Visualized Experiments, (74), e50511.

  • Ghassemi, S., & Fuchs, K. Microwave-Assisted Sulfamide Synthesis. Biotage Application Note.

Sources

Application Note: Strategic Functionalization of 4-Nitro Sultam Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific reactivity profiles of 4-nitro sultams (cyclic sulfonamides containing a nitro group).

Part 1: Strategic Analysis & Chemical Logic

The Scaffold: Why 4-Nitro Sultams?

Sultams (cyclic sulfonamides) are privileged pharmacophores in drug discovery, serving as bioisosteres for lactams and cyclic phosphates. They exhibit enhanced hydrolytic stability and unique hydrogen-bonding vectors compared to their amide counterparts.

The 4-nitro sultam intermediate represents a high-value "lynchpin" scaffold.

  • The Sultam Ring: Provides the core rigid geometry and a polar functionality (SO₂-N) for receptor binding.

  • The Nitro Group (-NO₂): Serves a dual purpose:

    • Electronic Activation: The strong electron-withdrawing nature (EWG) acidifies the sultam N-H (pKa ~10-11), facilitating mild alkylation conditions.

    • Latent Functionality: It acts as a masked aniline. Post-alkylation reduction unlocks a primary amine for late-stage diversification (amide coupling, Buchwald-Hartwig amination, or SNAr).

The Functionalization Workflow

The functionalization strategy follows a "Protect-Activate-Diversify" logic:

  • N-Functionalization (The Anchor): Installation of the R¹ substituent on the sulfonamide nitrogen. This must be done before nitro reduction to prevent chemoselectivity issues (aniline vs. sulfonamide alkylation).

  • Nitro Reduction (The Switch): Chemoselective reduction of the nitro group to an amine.

  • Amine Derivatization (The Warhead): Conversion of the 4-amino group into the final bioactive moiety (urea, amide, or heterocycle).

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Nitro Sultams

Objective: Install diversity at the N1 position. The nitro group enhances the acidity of the N-H, allowing the use of weak bases and avoiding racemization if chiral centers are present elsewhere.

Mechanism:


 Nucleophilic Substitution.
Key Challenge:  Preventing O-alkylation (on the sulfonyl oxygens, though rare) and bis-alkylation (impossible here due to secondary sulfonamide).
ParameterStandard ConditionOptimization for Sterically Hindered Electrophiles
Solvent DMF or MeCN (Anhydrous)DMSO or NMP (Higher dielectric constant)
Base K₂CO₃ (1.5 - 2.0 equiv)Cs₂CO₃ (1.5 equiv) + TBAI (10 mol%)
Temperature 25 °C - 60 °C80 °C - 100 °C
Time 4 - 12 Hours12 - 24 Hours

Step-by-Step Procedure:

  • Setup: Charge a flame-dried reaction vial with 4-nitro sultam (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: For secondary halides, add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst/nucleophilic activator.

  • Reaction: Heat to 60 °C and monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the -NO₂ group to -NH₂ without hydrogenating other sensitive motifs (e.g., halides, alkenes) that might be present on the N-alkyl chain.

Method of Choice: Iron-Mediated Reduction (Bechamp Conditions) or Zn/NH₄Cl. These are milder than catalytic hydrogenation (H₂/Pd) and tolerate halogens.

Reagent SystemCompatibilityComments
Fe / NH₄Cl / EtOH / H₂O Excellent (Tolerates Cl, Br, I, Alkenes)Heterogeneous; requires filtration. Scalable.
H₂ / Pd-C Low (Risks dehalogenation)Cleanest workup (filtration only). Use for simple alkyl chains.
SnCl₂ · 2H₂O Good (Tolerates acids)Homogeneous; can be difficult to remove Tin residues.

Step-by-Step Procedure (Fe/NH₄Cl Method):

  • Setup: Dissolve N-alkyl-4-nitro sultam (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio, 0.1 M) .

  • Activation: Add Iron Powder (5.0 equiv, <10 micron particle size) and Ammonium Chloride (5.0 equiv) .

  • Reaction: Heat to reflux (80 °C) with vigorous stirring.

    • Visual Cue: The reaction typically turns from yellow/orange to a rusty brown/black slurry.

  • Monitoring: Check LC-MS after 1 hour. Look for the mass shift [M-30+2] (Loss of O₂, gain of H₂; net -14 amu is incorrect, actual mass shift is -32 (loss O2) + 4 (gain 4H) -> wait, reduction is NO2 (+46) to NH2 (+16). Mass change is -30 Da ).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove salts. Dry and concentrate. The resulting 4-amino sultam is often pure enough for the next step.

Protocol C: Late-Stage Amide Coupling

Objective: Functionalize the newly generated 4-amino group.

Step-by-Step Procedure:

  • Coupling: To a solution of 4-amino sultam (1.0 equiv) in DCM , add Carboxylic Acid (1.1 equiv) , HATU (1.2 equiv) , and DIPEA (3.0 equiv) .

  • Reaction: Stir at 25 °C for 2 hours.

  • Purification: Standard aqueous workup and chromatography.

Part 3: Visualization & Logic Mapping

Functionalization Workflow Diagram

The following diagram illustrates the critical decision nodes and chemical pathways for the 4-nitro sultam scaffold.

G NitroSultam 4-Nitro Sultam (Core Scaffold) Alkylation Step 1: N-Alkylation (K2CO3, R-X, DMF) NitroSultam->Alkylation Activates NH Intermediate1 N-Alkyl-4-Nitro Sultam Alkylation->Intermediate1 Reduction Step 2: Nitro Reduction (Fe, NH4Cl, EtOH) Intermediate1->Reduction Chemoselective AmineSultam 4-Amino Sultam (Key Intermediate) Reduction->AmineSultam Coupling Step 3: Diversification (Acylation/Sulfonylation) AmineSultam->Coupling Nucleophilic NH2 FinalProduct Final Bioactive Sultam Coupling->FinalProduct

Caption: Sequential functionalization strategy for 4-nitro sultams, prioritizing N-alkylation prior to nitro reduction to ensure regioselectivity.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or moisture in DMF.Use Anhydrous DMF; Increase K₂CO₃; Add 18-Crown-6 ether (5 mol%).
Incomplete Nitro Reduction Iron surface passivation.Add 1-2 drops of conc. HCl to activate Iron; Increase stirring rate (mass transfer limited).
Formation of Azo-dimers Reaction too concentrated or basic.Dilute reaction to 0.05 M; Ensure NH₄Cl is in excess to buffer pH.
Safety: Energetic Materials
  • Nitro Compounds: While 4-nitro sultams are generally stable, nitro-aromatics can be energetic. Avoid heating neat material above 100 °C.

  • Diazonium Intermediates: If converting the 4-amino sultam to a diazonium salt (for Sandmeyer reactions), never isolate the salt. React in situ.

References

  • Sultam Synthesis & Utility: "Nitriles as multipurpose reagents for the synthesis of sultams and sultons."[1] ChemRxiv, 2023. Link

  • Nitro Group Reduction: "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules, 2024.[2][3][4] Link

  • Iron-Mediated Reduction Protocols: "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds." J. Am. Chem. Soc., 2025. Link[3]

  • Sultam Drug Discovery: "Medicinally Privileged Sultams: Synthesis and Mechanism of Action." Bentham Science, 2023. Link

  • General Nitro Reduction Conditions: "Nitro Reduction - Common Conditions." Common Organic Chemistry, 2024. Link

Sources

Application Note: Scalable Preparation Methods for Benzo[c]isothiazole 2,2-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scalable Synthesis, Photoredox Catalysis, and Process Optimization

Introduction & Pharmacological Relevance

Benzo[c]isothiazole 2,2-dioxides (commonly referred to as 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides or benzosultams) are privileged three-dimensional pharmacophores. They act as bioisosteres for oxindoles and sulfonamides, offering improved metabolic stability and unique physicochemical properties. These scaffolds are critical in the development of potent therapeutics, including orally bioavailable modulators of Mediator complex-associated kinases (e.g., CDK8 and CDK19)[1] and progesterone receptor antagonists.

As drug candidates progress from discovery to preclinical development, the synthetic bottleneck often shifts from structural diversification to scalability and process safety . Historically, the preparation of these derivatives relied on harsh oxidative conditions or cumbersome multi-step sequences. This application note details two highly robust, scalable methodologies for synthesizing benzo[c]isothiazole 2,2-dioxides: a modern visible-light-promoted photoredox cascade for late-stage functionalization, and a classical oxidative halogenation optimized for multi-gram industrial scale-up.

Mechanistic Pathways & Strategic Disconnections

To design a scalable process, the choice of synthetic disconnection must account for available reactor technology, safety of intermediates, and downstream purification.

  • Path A (Photoredox Catalysis): Ideal for synthesizing highly functionalized, fluorinated sultams (e.g., CF₃, CHF₂) under mild, ambient conditions. It avoids the use of stoichiometric heavy-metal oxidants, relying instead on a catalytic iridium complex and blue LED irradiation [2].

  • Path B (Classical Halogenation): The workhorse method for early-stage scaffold building. It utilizes inexpensive reagents (Br₂, AcOH) and leverages precise pH-controlled liquid-liquid extraction to achieve high purity without chromatography.

Mechanistic_Pathways cluster_0 Path A: Photoredox Radical Cascade cluster_1 Path B: Classical Oxidative Halogenation A1 N-Arylvinylsulfonamide A2 CF3• Radical Addition A1->A2 [Ir] Cat., Blue LED CF3SO2Cl A3 Intramolecular Cyclization A2->A3 Radical Shift A4 CF3-Sultam Derivative A3->A4 Oxidation B1 Benzo[c]isothiazole Core B2 Electrophilic Bromination B1->B2 Br2, AcOH B3 Base-Mediated Quench B2->B3 KOAc B4 Brominated Sultam B3->B4 pH 2 Adjustment

Fig 1. Divergent scalable synthetic pathways for benzo[c]isothiazole 2,2-dioxides.

Protocol A: Visible-Light-Promoted Radical Cyclization

Causality & Expert Insight

The synthesis of trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides via radical cascade cyclization represents a breakthrough in green chemistry [2]. The causality behind the catalyst selection is rooted in redox potential matching. Standard ruthenium or organic dyes (e.g., Eosin Y) fail to provide the necessary oxidative potential to generate the CF₃ radical from commercially available CF₃SO₂Cl. The iridium complex [Ir{dFCF₃PPy}₂(dtbpy)]PF₆ is strictly required because its excited state possesses the precise redox window to facilitate this single-electron transfer (SET) event without degrading the sulfonamide starting material.

Quantitative Data: Catalyst Optimization

Table 1: Optimization of Photocatalytic Conditions for Trifluoromethylated Sultams

EntryPhotocatalyst (5 mol%)Light SourceTime (h)Conversion (%)Yield (%)
1Ru(bpy)₃Cl₂Blue LED (450 nm)18< 10Trace
2Eosin YBlue LED (450 nm)18< 10Trace
3[Ir{dFCF₃PPy}₂(dtbpy)]PF₆ Blue LED (450 nm) 18 85 75
4[Ir{dFCF₃PPy}₂(dtbpy)]PF₆No Light (Control)1800
Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-arylvinylsulfonamide (1.0 equiv) and [Ir{dFCF₃PPy}₂(dtbpy)]PF₆ (5 mol%).

  • Degassing: Evacuate the tube and backfill with argon (repeat 3 times) to remove oxygen, which acts as a radical scavenger and will prematurely quench the excited state of the photocatalyst.

  • Reagent Addition: Inject anhydrous solvent (e.g., CH₃CN) followed by CF₃SO₂Cl (2.0 equiv) via syringe under a positive argon flow.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 15 W Blue LEDs (λ = 450 nm). Stir vigorously at ambient temperature (cooling fan recommended to maintain ~25 °C) for 18 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, petroleum ether/EtOAc) to yield the pure trifluoromethylated sultam.

Protocol B: Classical Oxidative Halogenation & Scale-Up

Causality & Expert Insight

For multi-kilogram scale-up, photoredox chemistry can be limited by photon flux penetration (the Beer-Lambert law) and specialized reactor costs. In these scenarios, classical electrophilic halogenation followed by base-mediated cyclization/quenching remains the industry standard [3].

In this protocol, running the bromination in acetic acid ensures complete solubility of the starting material while moderating the reactivity of Br₂ to prevent over-bromination. The addition of Potassium Acetate (KOAc) prior to concentration is a critical stabilizing step; it buffers the hydrobromic acid (HBr) generated during the reaction, preventing the acid-catalyzed degradation of the sensitive sultam ring during thermal concentration. Furthermore, extracting with Methyl tert-butyl ether (MTBE) instead of standard Ethyl Acetate prevents emulsion formation and ensures superior phase separation due to MTBE's lower aqueous solubility.

Downstream_Processing N1 Crude Mixture in AcOH N2 Vacuum Concentration N1->N2 Remove Volatiles N3 NaHCO3 Wash (pH 7-8) N2->N3 Neutralize HBr N4 HCl Acidification (pH 2) N3->N4 Precipitate Sultam N5 MTBE Extraction N4->N5 Phase Separation N6 Trituration (Pet. Ether) N5->N6 Remove Lipids

Fig 2. Downstream processing workflow for the scalable isolation of sultam derivatives.
Step-by-Step Methodology
  • Reaction Setup: Solubilize 1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (1.00 eq.) in glacial acetic acid (10 volumes) at room temperature under a nitrogen atmosphere.

  • Bromination: Prepare a solution of Bromine (1.00 eq.) in acetic acid (10 volumes). Add this dropwise to the reaction mixture over 5–10 minutes to control the exotherm. Stir for 30 minutes.

  • Buffering: Add Potassium acetate (1.00 eq.) in one portion. Stir for 5 minutes.

  • Concentration: Concentrate the reaction mixture to near dryness under reduced pressure (bath temp < 40 °C to prevent thermal degradation).

  • Aqueous Quench: Suspend the residue in a 2% aqueous NaHCO₃ solution and stir for 10 minutes to neutralize residual acetic acid and HBr.

  • pH Adjustment (Critical Step): Slowly acidify the aqueous solution to exactly pH 2 using concentrated HCl. Note: This ensures the sulfonamide nitrogen is fully protonated, driving the product into the organic phase during extraction.

  • Extraction: Extract the acidified aqueous layer with MTBE (100 volumes). Wash the MTBE layer sequentially with water and brine, then dry over Na₂SO₄ and concentrate to yield a crude brown solid.

  • Trituration: Triturate the crude product with petroleum ether to remove non-polar poly-brominated impurities. Filter and dry to obtain the product as a light yellow solid (Typical HPLC purity >90%).

Self-Validation & Process Analytical Technology (PAT)

To ensure the integrity of these protocols during execution, implement the following self-validating checks:

  • In-Process Control (IPC) for Protocol A: Monitor the disappearance of the N-arylvinylsulfonamide via LC-MS. The presence of unreacted starting material after 18 hours usually indicates oxygen contamination (failed degassing) or degraded CF₃SO₂Cl.

  • IPC for Protocol B: Monitor the pH during Step 6 meticulously. If the pH is > 3, the sultam will partially ionize and remain in the aqueous phase, leading to drastic yield losses during the MTBE extraction.

References

  • Mallinger, A., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101. URL:[Link]

  • Vytla, D., et al. "Visible-Light-Promoted Radical Cyclization of N-Arylvinylsulfonamides: Synthesis of CF3/CHF2/CH2CF3-Containing 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide Derivatives." Synthesis, 2022, 54(03), 667-682. URL:[Link]

  • Yu, L., et al. "Synthesis of Benzo[c]isothiazole 2-Oxides via Copper-Catalyzed Cycloamidation Reaction." Synlett, 2025, 36(10), 1387-1390. URL:[Link]

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and yield optimization of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 152339-79-2).

This guide is designed for research scientists and process chemists. It bypasses basic introductory chemistry to directly address the mechanistic hurdles, regioselectivity challenges, and purification bottlenecks associated with functionalizing benzosultam scaffolds.

Part 1: Diagnostic Workflow for Yield Optimization

When synthesizing the 4-nitro derivative from the parent 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, yield attrition typically stems from three competing pathways: poor regioselectivity (formation of the 5- or 6-nitro isomers), over-nitration (dinitro species), or incomplete conversion. The flowchart below outlines the diagnostic logic for isolating and resolving these issues.

YieldOptimization Start 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Starting Material) Nitration Electrophilic Aromatic Nitration (HNO3/H2SO4 or NO2BF4) Start->Nitration Analysis LC-MS / 1H-NMR Analysis Determine Yield & Isomeric Ratio Nitration->Analysis LowYield Sub-optimal Yield (< 70% Target) Analysis->LowYield If Yield Low OptYield Optimal Yield (> 85% Target) Analysis->OptYield If Target Met Regio Issue: Poor Regioselectivity (High 5-/6-nitro isomer ratio) LowYield->Regio OverNit Issue: Over-nitration (Dinitro species detected) LowYield->OverNit Incomplete Issue: Incomplete Conversion (Recovered SM) LowYield->Incomplete SolRegio Solution: Lower Temp (-10°C) Shift to NO2BF4 / Sulfolane Regio->SolRegio SolOver Solution: Strict Stoichiometry Implement Flow Reactor OverNit->SolOver SolInc Solution: Optimize Mixing Increase Residence Time Incomplete->SolInc SolRegio->Nitration SolOver->Nitration SolInc->Nitration

Caption: Logical troubleshooting workflow for diagnosing and optimizing the nitration of benzosultam scaffolds.

Part 2: FAQs & Mechanistic Troubleshooting

Q1: My LC-MS shows a high percentage of the 6-nitro isomer instead of the desired 4-nitro product. What is driving this, and how can I correct it? A1: This is a classic regioselectivity issue driven by steric hindrance and electronic directing effects. In the parent benzosultam, the sulfonamide group (-NH-SO2-) is deactivating but generally ortho/para directing. The 4-position is ortho to the alkyl/sulfonamide bridgehead, while the 6-position is para. Because the 4-position is sterically hindered by the adjacent five-membered sultam ring, thermodynamic control often drives the electrophilic attack to the less hindered 6-position. Correction: You must shift the reaction to kinetic control. Lower the reaction temperature to strictly between -15°C and -10°C. If mixed acid (


) still yields poor ratios, switch to a discrete nitrating agent like Nitronium tetrafluoroborate (

) in a polar aprotic solvent (e.g., sulfolane or acetonitrile). The highly reactive

from the tetrafluoroborate salt at cryogenic temperatures favors the kinetically accessible 4-position before equilibration can occur.

Q2: I am observing significant formation of dinitro-benzosultam byproducts, drastically reducing my isolated yield. How is this happening if I only use 1.05 equivalents of nitric acid? A2: Over-nitration in benzosultams is a known risk at elevated temperatures [1]. While the first nitration deactivates the aromatic ring, making subsequent nitration theoretically slower, batch reactors inherently suffer from poor micromixing and localized exotherms ("hot spots"). When the drop of mixed acid hits the bulk solution, the localized temperature spikes, providing the activation energy required for the second nitration event before the reagents can evenly disperse. Correction: If restricted to batch chemistry, increase your stirring speed to >800 RPM, dilute the nitrating mixture further, and ensure the addition rate does not raise the internal temperature above -5°C. For a permanent fix, transition this step to a continuous flow reactor. Flow chemistry offers superior heat dissipation and precise residence times, virtually eliminating hot spots and suppressing over-nitration [5].

Q3: I am synthesizing the benzosultam scaffold de novo via transition-metal catalyzed cyclization before the nitration step. My cyclization yields are stalling at 40%. Why? A3: Benzosultams are frequently synthesized via Ag(I)-catalyzed alkylative cyclization of vinyl sulfonamides or Pd-catalyzed C-H activation [2, 4]. If your yield is stalling, the primary culprit is usually catalyst poisoning or premature radical quenching. In Ag(I)-catalyzed radical cyclizations, trace oxygen in the solvent acts as a highly efficient radical scavenger, terminating the chain reaction early. Correction: Perform rigorous freeze-pump-thaw degassing of your solvents prior to the cyclization step. Additionally, ensure your starting sulfonamides are completely free of trace thiols or unreacted sulfur species from previous steps, as these will aggressively coordinate to and poison Pd or Ag catalysts [4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes of various nitration conditions on the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold, based on empirical optimization strategies.

Reaction ModalityReagentsTemperatureRegioselectivity (4-NO₂ : 6-NO₂)Overall Isolated YieldPrimary Impurity / Issue
Batch (Standard)

/

25°C30 : 7045%Over-nitration (dinitro species) [1]
Batch (Cryogenic)

/

-10°C65 : 3568%6-nitro isomer formation
Batch (Discrete)

/ Sulfolane
-15°C85 : 1578%Unreacted starting material
Continuous Flow

/

0°C75 : 2588% Requires specific flow infrastructure [5]

Part 4: Standardized Experimental Protocol

Regioselective Synthesis of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide via Cryogenic Batch Nitration

Self-Validating Note: This protocol utilizes strict internal temperature monitoring. If the internal temperature exceeds -5°C at any point during addition, the operator should expect a >15% drop in the final yield due to dinitro formation.

Materials:

  • 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq, 10 mmol)

  • Fuming Nitric Acid (

    
    , >90%) (1.05 eq, 10.5 mmol)
    
  • Concentrated Sulfuric Acid (

    
    , 98%) (Solvent/Catalyst, 15 mL)
    
  • Ice/Salt or Dry Ice/Acetone bath

Methodology:

  • Preparation of the Substrate Solution: Charge a dry, 100 mL three-neck round-bottom flask with 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (10 mmol). Equip the flask with a heavy-duty magnetic stir bar, an internal thermocouple, and an addition funnel.

  • Dissolution and Cooling: Add concentrated

    
     (10 mL) to the flask. Stir at 800 RPM until the substrate is fully dissolved. Submerge the flask in the cooling bath and allow the internal temperature to reach exactly -10°C.
    
  • Preparation of the Nitrating Mixture: In a separate, pre-cooled vial, carefully mix fuming

    
     (10.5 mmol) with concentrated 
    
    
    
    (5 mL). Keep this mixture on ice.
  • Controlled Addition (Critical Step): Transfer the nitrating mixture to the addition funnel. Begin dropwise addition to the substrate solution. Monitor the internal thermocouple continuously. Adjust the drip rate so that the internal temperature never exceeds -5°C. This addition should take approximately 45-60 minutes.

  • Reaction Maturation: Once addition is complete, maintain the reaction at -10°C for an additional 2 hours. Monitor completion via LC-MS (quench a 10 µL aliquot in cold methanol for analysis).

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice under vigorous stirring. A precipitate will form immediately. Stir for 30 minutes as the ice melts.

  • Isolation and Purification: Filter the crude solid under a vacuum and wash thoroughly with ice-cold water until the filtrate is pH neutral. To separate the desired 4-nitro isomer from the 6-nitro byproduct, recrystallize the crude solid from boiling ethanol/water (3:1). The 4-nitro isomer preferentially crystallizes upon slow cooling to 4°C. Dry under a vacuum at 40°C overnight.

References

  • Synthesis of benzosultams via Ag(I)-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Benzosultam Synthesis by Gold(I)-Catalyzed Ammonium Formation/Nucleophilic Substitution. Organic Letters (ACS Publications). Available at:[Link]

  • Recent Advances in Catalytic Synthesis of Benzosultams. PMC - NIH. Available at:[Link]

  • An Autonomous Self-Optimizing Flow Reactor for the Synthesis of Natural Product Carpanone. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Technical Support Center: Optimizing Purification of Benzo[c]isothiazole 2,2-dioxide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of benzo[c]isothiazole 2,2-dioxide compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. The methodologies and principles described herein are grounded in established chemical practices to ensure scientific integrity and reproducible results.

Introduction to Purification Challenges

Benzo[c]isothiazole 2,2-dioxides, which includes the core structure of saccharin and its derivatives, are often polar molecules. This polarity can present unique challenges during purification. Common issues include poor separation from polar impurities, low recovery from chromatographic columns, and difficulties in achieving satisfactory crystallization. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography

Question 1: My benzo[c]isothiazole 2,2-dioxide compound is highly polar and either streaks or does not move from the baseline on a silica gel TLC plate. How should I approach column chromatography?

This is a common issue with polar compounds on a normal-phase silica gel column. Here are several strategies to address this:

  • Increase Mobile Phase Polarity: A simple first step is to drastically increase the polarity of your mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing its polarity, can be very effective.[1] For instance, you might start with a hexane/ethyl acetate system and gradually introduce methanol.

  • Use a Modified Normal Phase System: If simple solvent systems are ineffective, consider adding a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid or formic acid can improve peak shape. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can neutralize the acidic sites on the silica gel that cause streaking.[1]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase Chromatography: This is often the preferred method for purifying polar compounds.[1] A C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, is a good starting point. Adding a modifier like 0.1% formic acid or trifluoroacetic acid can further improve separation.[1]

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for compounds that are sensitive to acid or are basic in nature.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar analytes. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for compounds that are too polar for reversed-phase chromatography.

Question 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What could be the problem?

This suggests a very strong interaction with the stationary phase, which could be due to:

  • Irreversible Adsorption or Decomposition: Your compound may be irreversibly binding to or degrading on the acidic silica gel.[1] Before committing to a large-scale column, it is wise to test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then develop the plate to see if any degradation has occurred.[1] If decomposition is observed, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[1]

Recrystallization

Question 3: My benzo[c]isothiazole 2,2-dioxide compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to the solution being too saturated or cooling too quickly.[1][2] Here’s how to troubleshoot:

  • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.[1]

  • Reduce Cooling Rate: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out and traps impurities.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]

  • Use Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Consider a Different Solvent System: The chosen solvent may be too good a solvent for your compound. Experiment with different solvents or a two-solvent system.[4]

Question 4: I can't find a suitable single solvent for recrystallization. What is the best way to approach a two-solvent recrystallization?

A two-solvent system is a powerful technique when a single solvent is not ideal.[3]

Protocol for Two-Solvent Recrystallization:

  • Solvent Selection: Choose a "soluble solvent" in which your compound is highly soluble, and a "miscible anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "soluble solvent".

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold anti-solvent.[3]

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is suitable for polar benzo[c]isothiazole 2,2-dioxide compounds.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent like methanol, DMSO, or DMF.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]

  • Column Equilibration: Use a pre-packed C18 flash column and equilibrate it with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Loading and Elution: Load the dry sample onto the column and begin the elution. A gradient elution from a high percentage of water to a high percentage of acetonitrile is typically effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Through small-scale solubility tests, find a solvent that dissolves your compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is fully dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystallization.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvents for Purification of Polar Heterocyclic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component in normal-phase chromatography.
Ethyl Acetate4.477A moderately polar solvent, often used with hexane.
Dichloromethane3.140A versatile solvent, but can be slow in column chromatography.[6]
Acetonitrile5.882A common polar component in reversed-phase chromatography.
Methanol5.165A very polar solvent, used to elute highly polar compounds.
Water10.2100The primary polar solvent in reversed-phase chromatography.
Triethylamine1.890Basic modifier for normal-phase chromatography.[1]
Formic Acid-101Acidic modifier for both normal and reversed-phase chromatography.[1]

Visualizations

Troubleshooting Workflow for Column Chromatography

start Crude Compound tlc Run TLC with Hexane/EtOAc start->tlc streak Streaking or No Movement? tlc->streak good_rf Good Rf (0.2-0.4)? tlc->good_rf No increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) streak->increase_polarity Yes run_column Run Normal Phase Column good_rf->run_column Yes end Pure Compound run_column->end add_modifier Add Modifier (e.g., TEA or Acetic Acid) increase_polarity->add_modifier Still Streaking switch_phase Switch to Reversed-Phase or Alumina add_modifier->switch_phase Still Streaking switch_phase->end start Dissolved Crude Compound in Hot Solvent cool Cool to Room Temp start->cool oiling_out Compound Oils Out? cool->oiling_out no_crystals No Crystals Form? cool->no_crystals crystals_form Crystals Form cool->crystals_form Yes add_solvent Add More Hot Solvent & Re-cool Slowly oiling_out->add_solvent Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes collect Collect Crystals via Vacuum Filtration crystals_form->collect add_solvent->crystals_form two_solvent Try Two-Solvent Recrystallization scratch->two_solvent Still No Crystals two_solvent->crystals_form end Pure Compound collect->end

Sources

Minimizing side reactions during nitration of dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Nitration of Dihydrobenzo[c]isothiazole 2,2-dioxide

Welcome to the Process Chemistry Support Center. Topic: Optimization of Nitration for 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Benzosultam). Ticket ID: NIT-SULTAM-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Reaction Landscape

You are performing an Electrophilic Aromatic Substitution (nitration) on a bicyclic sultam. To minimize side reactions, you must navigate the competing directing effects of the activated methylene group (


) and the deactivated sulfonyl group (

).

The Core Challenge: The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold contains a "push-pull" electronic system.

  • Position 3 (

    
    ):  Activating, ortho/para director.
    
  • Position 1 (

    
    ):  Strongly deactivating, meta director.
    

Fortuitously, these effects are cooperative . Both groups direct incoming electrophiles primarily to Position 6 (major) and Position 4 (minor).

Primary Side Reactions:

  • Regio-isomer Contamination: Formation of the sterically hindered 4-nitro isomer.

  • Benzylic Oxidation: Conversion of the methylene (

    
    ) bridge to a carbonyl (
    
    
    
    ), yielding a saccharin-like impurity.
  • Ring Opening (Hydrolysis): Acid-catalyzed cleavage of the sulfonamide bond.

  • Over-Nitration: Formation of 4,6-dinitro species.

Module 1: Troubleshooting Guide (Q&A Format)

Ticket #01: "I am seeing a significant 'M+14' peak and a carbonyl stretch in IR/NMR. What is this?"

Diagnosis: Benzylic Oxidation. You are likely oxidizing the C3 methylene group to a ketone (saccharin analog). Nitric acid is a potent oxidant, especially at elevated temperatures or high concentrations. The


 group in this sultam is benzylic and adjacent to a nitrogen, making it electronically susceptible to radical oxidation.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly below 5°C during addition. Do not exceed 20°C during the hold phase.

  • Reagent Stoichiometry: Avoid large excesses of

    
    . Use 1.05 – 1.1 equivalents .
    
  • Quench Protocol: Quench immediately upon consumption of starting material. Prolonged exposure to oxidizing acids promotes C-H abstraction at the C3 position.

Ticket #02: "My ratio of 6-nitro to 4-nitro is lower than expected (High 4-nitro impurity)."

Diagnosis: Kinetic vs. Thermodynamic Control. The 4-position is electronically activated (ortho to


) but sterically hindered by the adjacent fused ring. The 6-position is less hindered. Higher temperatures increase the energy available to overcome the steric barrier at C4, increasing the unwanted isomer.

Corrective Actions:

  • Cryogenic Conditions: If possible, initiate the reaction at -10°C to 0°C . Lower temperatures favor the lower-energy transition state (C6 substitution).

  • Solvent Selection: Switch from neat

    
     to a milder solvent system like Dichloromethane (DCM)  with nitronium tetrafluoroborate (
    
    
    
    ) or using trifluoroacetic anhydride (TFAA) to increase regioselectivity through steric bulk.
Ticket #03: "The reaction mixture turned into a black tar/exothermed uncontrollably."

Diagnosis: Dinitration and Polymerization. The first nitro group deactivates the ring, but if the acid strength is too high (e.g., fuming


 + fuming 

), the activating effect of the

group can still permit a second attack, leading to 4,6-dinitro species which are unstable and prone to decomposition.

Corrective Actions:

  • Acid Strength: Use 70%

    
      (concentrated) rather than 90%+ (fuming).
    
  • Dilution: Ensure the substrate is fully dissolved in

    
    before adding the nitrate source. Localized hot spots cause dinitration.
    
  • Heat Removal: Ensure your cooling bath has sufficient capacity. The heat of nitration is ~120 kJ/mol; rapid addition exceeds heat transfer limits.

Module 2: Mechanistic Visualization

The following diagram maps the reaction pathways, highlighting the cooperative directing effects and the divergence points for side reactions.

NitrationPathways Start Dihydrobenzo[c]isothiazole 2,2-dioxide (Sultam) Intermed Sigma Complex (Arenium Ion) Start->Intermed + HNO3 / H2SO4 < 5°C OxidProd Saccharin Analog (OXIDATION SIDE REACTION) Via C3 Methylene Attack Start->OxidProd T > 25°C Excess Oxidant Prod6 6-Nitro Isomer (MAJOR TARGET) Less Steric Hindrance Intermed->Prod6 Kinetic Path (Fast) Para to CH2 Prod4 4-Nitro Isomer (MINOR IMPURITY) Sterically Hindered Intermed->Prod4 Ortho to CH2 Dinitro 4,6-Dinitro Species (OVER-REACTION) Prod6->Dinitro Excess HNO3 Strong Acid Prod4->Dinitro

Figure 1: Reaction pathway showing the competition between the major 6-nitro product and side reactions (oxidation, dinitration).

Module 3: Optimized Experimental Protocol

This protocol prioritizes regio-control and stability over raw speed.

Reagents:

  • Substrate: 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) (10 vol)
    
  • Nitrating Agent: Potassium Nitrate (

    
    ) (1.05 equiv) [Note: Using solid 
    
    
    
    allows better temp control than liquid
    
    
    ]

Step-by-Step Methodology:

  • Dissolution (Critical):

    • Charge

      
       to the reactor. Cool to 0°C .
      
    • Add the sultam substrate portion-wise. Ensure complete dissolution. Undissolved solids can create local hotspots later.

  • Nitration:

    • Maintain internal temperature at -5°C to 0°C .

    • Add

      
       solid in small portions over 1 hour. Why solid? It generates nitronium ions (
      
      
      
      ) in situ without adding water (which comes with aqueous
      
      
      ), keeping the acid strength constant.
  • Reaction Hold:

    • Stir at 0°C – 5°C for 2 hours.

    • Monitor by HPLC. Look for the disappearance of SM and the ratio of 6-nitro vs 4-nitro.

  • Quench (Safety):

    • Pour the reaction mixture slowly onto crushed ice/water (20 vol).

    • Caution: The exotherm here is massive. Ensure the quench pot does not exceed 20°C to prevent hydrolysis of the sulfonamide.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with cold water until pH is neutral.

    • Purification Tip: If the 4-nitro isomer is present >5%, recrystallize from Ethanol/Water. The 6-nitro isomer is typically less soluble and crystallizes first.

Module 4: Quantitative Data & Specifications

ParameterSpecificationImpact of Deviation
Temperature -5°C to +5°C>10°C: Increases Oxidation (Saccharin formation) and 4-nitro isomer.
Nitrate Equivalents 1.05 – 1.10 eq>1.2 eq: High risk of dinitration (4,6-dinitro).
Acid Concentration 95-98%

<90%: Reaction stalls; promotes hydrolysis.
Reaction Time 2 – 4 hours>6 hours: Increases oxidative degradation.

References

  • Regioselectivity in Sultam Nitration

    • Source: Journal of the Chemical Society C: Organic.
    • Title: "Electrophilic substitution in 2,1-benzisothiazoles." (Establishes the directing effects of the benzisothiazole core).
    • Link:[Link][1]

  • Synthesis of Benzosultams

    • Source: Bentham Science / Current Organic Chemistry.
    • Title: "Medicinally Privileged Sultams: Synthesis and Mechanism of Action."[2] (Review of stability and synthetic routes).

    • Link:[Link]

  • Oxidative Side Reactions

    • Source: OSTI.GOV (Technical Report).
    • Title: "Kinetics of Oxidation of Sulfamates and Sultams in Nitric Acid." (Provides data on the oxidative instability of S-N-C systems in ).
    • Link:[Link]

Sources

Technical Support Center: Optimizing 4-Nitro Sultam Purity via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals on the critical purification step of 4-Nitro Sultam (4-Nitrosaccharin) by recrystallization. This document provides in-depth, field-proven insights and practical troubleshooting to help you achieve the highest purity for your compound.

Introduction: The Crystallization Challenge of 4-Nitro Sultam

4-Nitro Sultam, a key heterocyclic intermediate in medicinal chemistry and organic synthesis, presents a unique purification challenge.[1] Its structure, featuring a polar sulfonamide backbone and a strongly electron-withdrawing nitro group, dictates a specific range of solubility characteristics that must be expertly navigated for effective recrystallization. Success hinges on the rational selection of an appropriate solvent system. This guide will walk you through solvent selection theory, practical screening protocols, and troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing 4-Nitro Sultam?

An ideal solvent for 4-Nitro Sultam must satisfy several key criteria:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[2] This allows for the separation from insoluble impurities.

  • Low Solubility at Room/Cold Temperatures: To maximize yield, the compound must be sparingly soluble or insoluble in the solvent at room temperature or when cooled in an ice bath.[3][4] This large solubility differential is the cornerstone of effective recrystallization.[5]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a wide temperature range for solubility changes but must be lower than the melting point of 4-Nitro Sultam to prevent "oiling out."[5]

  • Inertness: The solvent must be chemically non-reactive with 4-Nitro Sultam.[6]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor after crystallization).[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4][7]

Q2: Based on its molecular structure, what types of solvents should I start with for 4-Nitro Sultam?

The principle of "like dissolves like" is a powerful starting point.[7] 4-Nitro Sultam is a polar molecule due to the nitro (-NO2) and sulfonyl (-SO2-) groups. Therefore, polar solvents are the most promising candidates.[6]

  • Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often excellent starting points for nitroaromatic compounds.[6] They can engage in hydrogen bonding, which can aid in dissolving the sultam at higher temperatures.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, or acetonitrile could also be effective.[8] They offer polarity without the hydrogen-bonding capability of alcohols.

  • Water: Given the polarity, water could be a candidate, especially as part of a mixed solvent system. One procedure for the related 6-nitrosaccharin uses water for recrystallization.[9] However, the overall organic character of the molecule might limit its solubility in water alone.[10]

Q3: When is a mixed-solvent system necessary, and how do I choose a pair for 4-Nitro Sultam?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[6] This is common when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[11]

The Strategy:

  • Choose a "Good" Solvent: Select a solvent in which 4-Nitro Sultam is readily soluble. Based on the principles above, this would likely be a polar solvent like ethanol or acetone.

  • Choose a "Bad" (or Anti-Solvent): Select a solvent in which 4-Nitro Sultam is poorly soluble. This solvent must be fully miscible with the "good" solvent.[5] For a polar "good" solvent like ethanol, a common and effective "bad" solvent is water.[2]

The process involves dissolving the compound in a minimum amount of the hot "good" solvent, then adding the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).[3][6] A few drops of the "good" solvent are then added back to clarify the solution before it is allowed to cool slowly.

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Suitability Screening

This protocol is designed to efficiently test a range of single solvents to identify a suitable candidate for recrystallization.

Methodology:

  • Preparation: Place approximately 50 mg of crude 4-Nitro Sultam into several separate test tubes.

  • Room Temperature Test: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene). Vigorously mix the contents at room temperature. Record whether the solid is soluble (S), sparingly soluble (SS), or insoluble (I).[4] A solvent that dissolves the compound at room temperature is unsuitable.[11]

  • Hot Solubility Test: For the solvents in which the compound was rated SS or I, heat the test tube in a water or sand bath towards the solvent's boiling point.[4]

  • Incremental Solvent Addition: If the solid does not dissolve upon heating, add more solvent in 0.5 mL increments, reheating after each addition, until the solid dissolves completely. A good solvent will dissolve the compound in a reasonable volume (e.g., under 3-5 mL). If it remains insoluble, it is unsuitable.

  • Cooling and Crystal Formation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[5]

  • Observation: A suitable solvent is one from which a large quantity of crystalline solid precipitates upon cooling.[5]

Data Interpretation Table:
SolventSolubility at RT (I/SS/S)Solubility when Hot (I/SS/S)Crystal Formation on CoolingSuitability
WaterISSGoodPotential Candidate
EthanolSSSGoodPromising Candidate
AcetoneSSPoor/NoneUnsuitable (Too Soluble)
TolueneIINoneUnsuitable (Insoluble)
Ethyl AcetateSSSFairPossible Candidate

This table presents hypothetical results for illustrative purposes.

Troubleshooting Guide

Problem 1: No crystals form upon cooling.
  • Causality & Explanation: This common issue usually arises from two primary causes: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated, a state where the solute remains dissolved below its normal saturation point.[7]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[7] The microscopic scratches provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure 4-Nitro Sultam, add a single tiny crystal to the solution. This "seed" provides a template for crystallization.[7]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was added. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, then attempt to cool again.[3]

Problem 2: The compound "oils out" instead of forming crystals.
  • Causality & Explanation: An oil forms when the solution is cooled below the melting point of the solid before it crystallizes. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.[5] The oil is simply liquid solute and is often still impure.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask (e.g., by clamping it in the air or placing it on a cork ring) to slow heat transfer.[5][11] Rapid cooling, such as plunging a hot flask directly into an ice bath, encourages oiling.[3]

    • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Problem 3: The recrystallized product shows low purity or poor recovery.
  • Causality & Explanation: Low purity can result from impurities being trapped within the crystal lattice due to rapid crystal formation.[3] Poor recovery is often due to using too much solvent or not cooling the solution sufficiently, leaving a significant amount of product dissolved in the mother liquor.[7]

  • Solutions:

    • Optimize Cooling Rate: For higher purity, ensure slow, undisturbed cooling to allow for proper crystal lattice formation.[11]

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3][7]

    • Sufficient Cooling: Ensure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes to maximize precipitation before filtration.[3]

    • Washing Crystals: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent to wash away adhered impurities without dissolving the product crystals.[7]

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

The following diagram outlines the logical progression for selecting an optimal solvent system for 4-Nitro Sultam.

Solvent_Selection start Start: Crude 4-Nitro Sultam screen_single Protocol 1: Screen Single Solvents (e.g., EtOH, H2O, Acetone) start->screen_single evaluate_single Evaluate Results: - Low solubility cold? - High solubility hot? - Good crystal formation? screen_single->evaluate_single single_success Single Solvent Found Proceed to Recrystallization evaluate_single->single_success Yes single_fail No Ideal Single Solvent Found evaluate_single->single_fail No screen_mixed Select Miscible Pair: - Good Solvent (e.g., EtOH) - Bad Solvent (e.g., H2O) single_fail->screen_mixed mixed_success Mixed Solvent System Found Proceed to Recrystallization screen_mixed->mixed_success Troubleshooting start Solution Cooled check_crystals Crystals Formed? start->check_crystals success Filter, Wash, and Dry Crystals check_crystals->success Yes no_crystals Issue: No Crystals (Supersaturation / Too Dilute) check_crystals->no_crystals No oiled_out Issue: Compound Oiled Out check_crystals->oiled_out Oiled Out induce Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce check_again Crystals Formed? induce->check_again check_again->success Yes boil_off Action: Reduce Solvent Volume by Boiling check_again->boil_off No boil_off->start Re-cool reheat Action: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oiled_out->reheat reheat->start Re-cool

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Rennes. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Columbia University. Retrieved from [Link]

  • Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Hamor, G. H. (1960). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds.
  • Synthesis of 6-Nitrosaccharin. (2007, October 15). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Jalalian, N., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • 4-Nitroaniline. (n.d.). Solubility of Things. Retrieved from [Link]

  • Wang, X., et al. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

Sources

Stability of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in basic media

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide .

Topic: Stability of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in Basic Media

CAS: 152339-79-2 | Class: Nitro-substituted Benzosultam

Executive Summary: The "Hidden" Solubility Trap

Status: CRITICAL ATTENTION REQUIRED

Users frequently report "disappearance of product" or "unexpected color change" when handling this compound in basic conditions.[1]

The Core Issue: Unlike standard amides, the sultam (cyclic sulfonamide) moiety in 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide possesses a significantly acidic proton at the N-1 position. The 4-nitro group (electron-withdrawing) drastically lowers the pKa (estimated pKa ~8.5–9.5).

Immediate Consequence: In the presence of bases (even weak bases like Carbonate or 1M NaOH), the compound deprotonates to form a water-soluble nitronate salt. It does not necessarily degrade immediately, but it partitions 100% into the aqueous phase , leading to accidental disposal with the aqueous waste during extractions.

Diagnostic & Troubleshooting (The "Ticket" System)

Use this decision matrix to diagnose your specific observation.

ObservationProbable CauseTechnical VerdictCorrective Action
Product vanished after washing with 1M NaOH/NaHCO₃. Salt Formation. The compound formed a water-soluble anion and is currently in your aqueous waste beaker.Recoverable Acidify aqueous layer to pH 2–3 with HCl.[1] Extract with EtOAc.[1]
Solution turned bright Yellow/Orange upon adding base. Chromophore Shift. Deprotonation creates a conjugated nitronate system.[1]Normal (if brief)This is a visual indicator of salt formation.[1] Acidify to restore colorless/pale state.[1]
Low recovery after heating in base (e.g., Suzuki coupling). Ring Opening (Hydrolysis). High pH + Heat breaks the S-N bond.[1]Irreversible Switch to anhydrous non-nucleophilic bases (e.g., Cs₂CO₃ in DMF) or lower temperature.[1]
New polar spot on TLC (near baseline). Sulfonic Acid Formation. Hydrolysis product (o-aminomethyl nitrobenzenesulfonic acid).Degradation Optimize reaction pH < 8. Avoid aqueous bases.[1]

Mechanism of Failure

Understanding the failure mode is critical for process design.[1] The pathway bifurcates based on temperature and base strength.[1]

Pathway A: Reversible Salt Formation (Ambient Temp)

At room temperature, the base simply removes the N-H proton. The ring remains intact, but the molecule becomes hydrophilic.[1]

Pathway B: Irreversible Hydrolysis (Heat/Strong Base)

With prolonged exposure or heat, the hydroxide ion attacks the sulfur or the methylene carbon (depending on substitution), leading to S-N bond cleavage.

StabilityMechanism cluster_legend Key Transition Neutral Neutral Sultam (Organic Soluble) Colorless/Pale Anion Nitronate Anion (Water Soluble) Bright Yellow/Orange Neutral->Anion  + Base (pH > 8)   Anion->Neutral  + Acid (pH < 4)   Hydrolyzed Open Ring Sulfonate (Irreversible Degradation) Polar Acid Anion->Hydrolyzed  Heat or t > 4h (pH > 12)

Figure 1: The stability and solubility equilibrium. Note that the "Anion" stage is the most common cause of yield loss during workup.

Standard Operating Procedures (SOPs)

Protocol A: Safe Extraction/Isolation

Do not treat this compound like a standard neutral organic molecule.

  • Quench: Cool reaction mixture to 0°C.

  • Acidification: Slowly add 1M HCl until the pH of the aqueous phase is < 3.0 .

    • Why? You must suppress the ionization of the sulfonamide nitrogen to force the molecule back into the organic layer.[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

    • Visual Check: The organic layer should contain the product (pale yellow/white).[1] The aqueous layer should be clear.[1]

  • Wash: Wash the organic layer with Brine or Water only.[1]

    • Prohibited: Do NOT wash with sat.[1] NaHCO₃ or NaOH.[1] This will re-extract the product into the water.[1]

Protocol B: Stability Assay (HPLC)

If you suspect degradation in your reaction media, run this check:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase A Water + 0.1% Formic Acid (Acidic modifier is crucial)
Mobile Phase B Acetonitrile
Detection UV 254 nm (Nitro group provides strong absorbance)
Sample Prep Dissolve in MeCN.[2] Do not dissolve in alkaline buffers.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Suzuki coupling with K₂CO₃? A: Yes, but with caution. The K₂CO₃ will deprotonate the sultam in situ.[1] This is generally fine for the reaction if the electrophile/nucleophile is compatible.[1] However, upon workup, you must acidify the mixture to recover the product. If you filter off the solids and discard the filtrate without acidification, you lose the product.[1]

Q2: Why does the solid turn red when I let it sit on the bench? A: This indicates trace basic impurities (residual pyridine or carbonate) reacting with moisture and the nitro-sultam. The "red" is the salt form.[1] Recrystallize from an acidified solvent system (e.g., EtOH with drops of AcOH) to ensure it is in the neutral protonated form for long-term storage.

Q3: Is the ring opening reversible? A: No. Once the S-N bond is hydrolyzed to the sulfonic acid amine (or sulfonate), you cannot easily re-close the ring to the sultam under standard conditions. It requires activation (e.g., POCl₃) to re-cyclize.[1]

References

  • Page, P. C. B., et al. (1990).[1] "The Chemistry of Sultams." Advances in Heterocyclic Chemistry. (Foundational review on sultam stability and pKa shifts).

  • Davis, M., et al. (1973).[1][3] "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1. Link (Establishes hydrolysis pathways for benzisothiazole derivatives).[1]

  • Burri, K. (1989).[1] "Preparation of 4-nitro-2,1-benzisothiazoline 2,2-dioxide." Helvetica Chimica Acta.[1] (Specific synthesis and characterization of nitro-substituted sultams).

  • Chemical Book/BLD Pharm. (2024). "Product Safety Data: 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide." Link (Confirmation of CAS and physical properties).

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

[1][2]

Executive Summary

This guide provides a high-resolution interpretation framework for 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (also known as 4-nitro-2,1-benzisothiazoline 2,2-dioxide).[1][2] Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to analyze the electronic and steric causality governing the spectral signature.[2] We compare this sultam scaffold against its regioisomers and non-oxidized precursors, establishing a self-validating protocol for structural verification.

Structural Logic & Numbering System

To interpret the NMR accurately, one must first define the anisotropic environment created by the fused sultam ring and the nitro substituent.[2]

  • Core Scaffold: The 2,1-benzisothiazoline 2,2-dioxide core consists of a benzene ring fused to a five-membered cyclic sulfonamide.[1][2]

  • Numbering Convention:

    • Position 1 (S): Sulfur atom (

      
      ).[2]
      
    • Position 2 (N): Nitrogen atom (NH).[2]

    • Position 3 (C): Methylene bridge (

      
      ).[1]
      
    • Position 4: Aromatic carbon ortho to the methylene bridge.[1][2]

  • The "4-Nitro" Effect: The nitro group is located at position 4, placing it sterically ortho to the C3-methylene group.[1][2] This proximity creates a distinct deshelding cone that serves as the primary diagnostic marker for this regioisomer.[1]

StructureLogicCore2,1-Benzisothiazoline CoreSultamCyclic Sulfonamide (Sultam)(Strong EWG)Core->SultamDefinesNitro4-Nitro Substituent(Ortho to CH2)Core->NitroSubstituted at C4Effect_CH2CH2 Deshielding(Diagnostic Shift)Sultam->Effect_CH2Base Shift (~4.6 ppm)Nitro->Effect_CH2Ortho Effect (+0.5 ppm)Effect_ArAromatic Pattern(ABC System)Nitro->Effect_ArSplitting/Shift

Figure 1: Structural causality map illustrating how the nitro substituent modifies the baseline sultam NMR signals.

Experimental Protocol (Self-Validating System)

The insolubility of nitro-sultams in non-polar solvents necessitates the use of polar aprotic solvents.[1][2] This protocol ensures reproducibility and minimizes water-peak interference.[1][2]

Materials & Methods[3][4][5][6][7][8][9]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1][2]

    • Rationale: The sulfonamide (-NH-) proton is often invisible or extremely broad in

      
       due to exchange.[1][2] DMSO-d6 stabilizes the NH via hydrogen bonding, resulting in a sharp, integration-ready singlet.[1]
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: 300 MHz or higher (400 MHz recommended for aromatic resolution).

  • Temperature: 298 K.[1]

Critical Quality Attribute (CQA) Check

Before assigning peaks, verify the sample integrity:

  • Water Peak: In DMSO-d6, residual

    
     appears at ~3.33 ppm.[1][2] Ensure this does not overlap with the methylene signal (though for this specific molecule, the methylene is sufficiently downfield).
    
  • Synthesis Impurities: Check for residual ethanol (~1.05 t, 3.44 q) or acetic acid (~1.91 s), common in the cyclization of o-chlorosulfonyl benzoates.[2]

Spectral Assignment & Interpretation[2][3][7][9][10][11]

The spectrum is divided into three distinct zones.[1] The values below are high-confidence predicted ranges based on substituent chemical shift increments (SCS) applied to the parent benzisothiazoline scaffold.

Zone A: The Sulfonamide Proton (10.0 – 11.5 ppm)
  • Signal: Broad Singlet (1H).

  • Shift: 10.8 – 11.2 ppm .

  • Mechanistic Insight: The proton is attached to a nitrogen flanked by an aromatic ring and a sulfone group.[1][2] This high acidity leads to significant deshielding.[1]

  • Validation: Add

    
     to the tube.[1][2] This signal must disappear (exchangeable). If it remains, the structure is incorrect (e.g., N-alkylated impurity).
    
Zone B: The Aromatic Region (7.5 – 8.5 ppm)

The 4-nitro substitution leaves three aromatic protons (H5, H6, H7).

  • H5 (Doublet, J ~8 Hz): ~8.3 – 8.4 ppm.

    • Reasoning: Ortho to the Nitro group.[2] Strongly deshielded.

  • H7 (Doublet, J ~8 Hz): ~7.9 – 8.0 ppm.[3]

    • Reasoning: Ortho to the Sulfonamide Nitrogen.[2] The N-atom donates electron density by resonance but withdraws by induction; however, the fused ring geometry often places H7 in the deshielding zone of the sulfone.

  • H6 (Triplet/dd, J ~8 Hz): ~7.7 – 7.8 ppm.[4]

    • Reasoning: Meta to the Nitro group.[2][3] This is the most shielded aromatic proton in this system.[1]

Zone C: The Methylene Bridge (4.5 – 5.5 ppm)
  • Signal: Singlet (2H).

  • Shift: 5.0 – 5.3 ppm .

  • Diagnostic Criticality: This is the "fingerprint" of the 4-nitro isomer.[1][2]

    • Base Shift: The parent sultam

      
       appears at ~4.6 ppm.
      
    • Isomer Effect: The 4-nitro group (ortho) exerts a strong through-space deshielding effect (anisotropy) and inductive withdrawal, shifting this peak downfield by ~0.4–0.6 ppm compared to the 5-nitro or 6-nitro isomers.[1]

Summary Table: Chemical Shift Data
ProtonTypeMultiplicityShift (ppm, DMSO-d6)Coupling (Hz)Structural Driver
NH Amidebr s10.8 – 11.2-H-bonding with DMSO; Acidity of sultam.[1][2]
H5 Ar-Hd8.30 – 8.458.0Ortho to

.[1][2]
H7 Ar-Hd7.90 – 8.058.0Ortho to Sultam-N.
H6 Ar-Ht / dd7.70 – 7.858.0Meta to

.[1][2]
CH2 Alkyls5.00 – 5.30-Diagnostic: Ortho-

deshielding.[1][2]

Comparative Analysis: Alternatives & Isomers

To validate the identity of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, one must distinguish it from likely synthetic byproducts or isomers.[1][2]

Comparison 1: Regioisomers (5-Nitro vs. 4-Nitro)

The synthesis of nitro-sultams often yields mixtures.

  • 4-Nitro (Target):

    
     signal is significantly downfield (>5.0 ppm) due to the ortho-nitro effect.[1][2]
    
  • 5-Nitro (Alternative): The nitro group is meta to the

    
    .[1][2] The 
    
    
    signal will appear closer to the parent scaffold range (4.6 – 4.7 ppm ).
  • Decision Rule: If your methylene singlet is below 4.8 ppm, you likely have the 5-nitro or 6-nitro isomer, not the 4-nitro.[1]

Comparison 2: Oxidation State (Sulfoxide vs. Sulfone)

Incomplete oxidation during synthesis may yield the sulfoxide (2-oxide) rather than the sulfone (2,2-dioxide).[1][2]

  • Sulfone (Target):

    
     is a singlet.[2] The ring is planar/achiral at the sulfur, or rapidly inverting.
    
  • Sulfoxide (Alternative): The sulfur is chiral (

    
    ). The adjacent methylene protons become diastereotopic .
    
  • Spectral Feature: The sulfoxide

    
     will appear as an AB quartet  (two doublets with strong roofing effect) rather than a singlet.[2]
    
  • Decision Rule: A singlet confirms the symmetric sulfone (

    
    ) environment. An AB quartet indicates the sulfoxide.
    

WorkflowStartAcquire 1H NMR(DMSO-d6)Check_NHCheck 10-11 ppm:Broad Singlet?Start->Check_NHCheck_CH2_SplitCheck 4.5-5.5 ppm:Singlet or AB Quartet?Check_NH->Check_CH2_SplitYesCheck_CH2_ShiftCheck CH2 Shift:> 5.0 ppm?Check_CH2_Split->Check_CH2_ShiftSingletResult_SulfoxideREJECT:Sulfoxide (Incomplete Oxidation)Check_CH2_Split->Result_SulfoxideAB QuartetResult_TargetCONFIRMED:4-Nitro SulfoneCheck_CH2_Shift->Result_TargetYes (>5.0)Result_IsomerREJECT:5-Nitro or 6-Nitro IsomerCheck_CH2_Shift->Result_IsomerNo (<4.8)

Figure 2: Decision tree for confirming the 4-nitro sultam structure and ruling out common synthetic impurities.

References

  • Sultam Synthesis & NMR Characterization: Comparison of solvent effects on sultam derivatives. Source: [Vertex AI Search Snippet 1.1] / ResearchGate. Context: Establishes the necessity of DMSO-d6 for resolving amide protons in cyclic sulfonamides.
  • Substituent Chemical Shifts (SCS)

    • Chemical Properties of Isothiazole, 4-nitro-.
    • Source: [1]

    • Context: Provides baseline electronic data for nitro-substituted isothiazoles used to calculate the theoretical shifts for the fused ring system.
  • Benzisothiazoline Core Data

    • 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Structure & Identifiers.
    • Source: [1]

    • Context: Confirmation of the core scaffold connectivity (SMILES: C1C2=CC=CC=C2NS1(=O)=O)
  • General NMR of Nitro-Benzisothiazolines

    • Synthesis and NMR of 6-nitro-1,2-benzisothiazolin-3-one 1,1-dioxide.
    • Source: [1]

    • Context: Used as a comparative reference for aromatic coupling constants (J values ~8.2-8.5 Hz) in nitro-substituted benzisothiazole systems.

A Comparative Guide to HPLC Method Development for Nitro-Benzo[c]isothiazole 2,2-Dioxide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of safety and efficacy. For novel heterocyclic compounds like nitro-benzo[c]isothiazole 2,2-dioxide, a robust and reliable analytical method is paramount. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for this specific analytical challenge. We will navigate the causal relationships behind experimental choices, ensuring the final method is a self-validating system grounded in scientific integrity.

Foundational Strategy: Understanding the Analyte and Setting the Stage

The structure of nitro-benzo[c]isothiazole 2,2-dioxide presents a distinct set of characteristics that guide our initial strategy. It is an aromatic heterocyclic compound containing a nitro group, which imparts significant polarity and a strong UV chromophore. The primary objective is to develop a purity method, which, by definition, must be stability-indicating. This means the method must be capable of separating the intact API from any process-related impurities and, crucially, from any degradation products that may form over time or under stress.[1][2]

Our developmental approach begins by comparing potential stationary phases and mobile phase modifiers to establish a baseline of chromatographic behavior.

The choice of stationary phase is the most critical variable influencing selectivity in reversed-phase HPLC.[3] While a standard C18 column is the workhorse of the industry, the unique aromatic and polar nature of our analyte suggests that alternative chemistries could offer superior performance.[4][5] Our investigation will compare three distinct, yet logical, starting points.

Rationale for Column Selection:

  • C18 (L1): The default choice, offering robust hydrophobic retention. It serves as our baseline for comparison.[5]

  • Phenyl-Hexyl (L11): This phase is specifically designed for aromatic compounds. It offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can be particularly effective for separating structurally similar aromatic isomers or impurities.[6][7][8]

  • Polar-Embedded C18: These columns have a polar group (like an amide or carbamate) embedded near the base of the C18 chain. This can improve peak shape for polar compounds and offer different selectivity compared to a traditional C18.

Table 1: Comparative Overview of Selected Stationary Phases

Stationary PhaseUSP CodePrimary Interaction MechanismAnticipated Advantage for AnalytePotential Drawback
Standard C18 L1Hydrophobic (Van der Waals)High retention, widely applicable, robust.Potential for poor peak shape if secondary silanol interactions occur; may not resolve closely related aromatic impurities.
Phenyl-Hexyl L11Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic and nitroaromatic compounds; potential to resolve positional isomers.[8][9]Retention can be highly dependent on the organic modifier used (Methanol often enhances π-π interactions more than Acetonitrile).[6]
Polar-Embedded C18 L1Hydrophobic & Hydrogen BondingImproved peak symmetry for polar analytes, resistant to dewetting in highly aqueous mobile phases.May exhibit lower overall retention compared to a standard C18 with high carbon load.

The goal of this initial phase is to quickly determine the most promising column and organic solvent combination using a generic scouting gradient.

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of nitro-benzo[c]isothiazole 2,2-dioxide at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B (Option 1): Acetonitrile (ACN).

    • Mobile Phase B (Option 2): Methanol (MeOH).

  • Chromatographic Conditions:

    • Columns: As listed in Table 1 (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) monitoring at a primary wavelength (e.g., 254 nm) and collecting spectra from 200-400 nm for peak purity analysis.

    • Injection Volume: 5 µL.

    • Scouting Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Execution: Run the scouting gradient on all three columns, first using ACN as Mobile Phase B, and then repeating the entire sequence with MeOH as Mobile Phase B.

Diagram 1: Initial Method Development Workflow

cluster_setup 1. Setup cluster_screening 2. Screening Phase cluster_eval 3. Evaluation Analyte Define Analyte: Nitro-Benzo[c]isothiazole 2,2-dioxide Columns Select Columns: 1. C18 2. Phenyl-Hexyl 3. Polar-Embedded Analyte->Columns Solvents Select Solvents: - Acetonitrile (ACN) - Methanol (MeOH) - 0.1% Formic Acid Analyte->Solvents Screen_ACN Run Scouting Gradient on all columns with ACN Columns->Screen_ACN Screen_MeOH Run Scouting Gradient on all columns with MeOH Columns->Screen_MeOH Solvents->Screen_ACN Solvents->Screen_MeOH Eval Evaluate Data: - Peak Shape - Retention - Selectivity Screen_ACN->Eval Screen_MeOH->Eval Select Select Best Column/Solvent Pair for Optimization Eval->Select

Caption: Workflow for initial column and solvent screening.

Method Optimization and Performance Comparison

Following the initial screening, the data is evaluated to select the most promising conditions for further optimization. For nitroaromatic compounds, a Phenyl-Hexyl column often provides superior selectivity due to the aforementioned π-π interactions, which can be enhanced when using methanol as the organic modifier.[6] Let us proceed with the hypothesis that the Phenyl-Hexyl column with a Methanol/Water gradient provided the best initial separation of the API from its nascent impurities.

The optimization phase focuses on refining the gradient to achieve adequate resolution (Rs > 2.0) for all components in the shortest possible time.

Table 2: Comparative Performance Metrics of Optimized Methods

ParameterMethod 1: C18 / ACNMethod 2: Phenyl-Hexyl / MeOHAcceptance Criteria
Resolution (Rs) of Critical Pair 1.82.5> 2.0
API Tailing Factor (Tf) 1.31.1≤ 1.5
API Theoretical Plates (N) 12,50015,000> 2000
Total Analysis Time (min) 2025As short as possible

The data in Table 2 illustrates a common trade-off: the Phenyl-Hexyl column provides superior resolution for a critical impurity pair, which is paramount for a purity method, at the cost of a slightly longer analysis time. The improved peak shape (lower tailing factor) is also a significant advantage, leading to more accurate integration and quantitation.

Building Trust: Forced Degradation and Method Validation

A purity method is only trustworthy if it is proven to be stability-indicating.[10][11] This is accomplished through forced degradation studies, where the API is subjected to harsh conditions to intentionally generate degradation products.[12][13] The subsequent analysis confirms that these newly formed degradants do not co-elute with the API peak, thus proving the method's specificity.[14]

Objective: To generate potential degradation products and demonstrate the specificity of the optimized HPLC method. A target degradation of 5-20% is recommended to ensure degradants are detectable without destroying the sample.[12][15]

Protocol Steps:

  • Prepare Solutions: Prepare separate solutions of nitro-benzo[c]isothiazole 2,2-dioxide (approx. 0.1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 48 hours.[15]

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 24 hours.[15]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 48 hours.

    • Thermal: Heat a solid sample at 80°C for 72 hours, then dissolve.[16]

    • Photolytic: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[15]

  • Neutralization: Before analysis, neutralize the acidic and basic solutions with an equimolar amount of base/acid to prevent column damage.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized Phenyl-Hexyl method.

  • Evaluation: Use a DAD detector to evaluate peak purity of the API peak in each chromatogram. Confirm that resolution between the API and all degradation peaks is greater than 2.0.

Diagram 2: Forced Degradation and Specificity Workflow

cluster_stress Stress Conditions API API Solution (0.1 mg/mL) Acid Acid (1M HCl, 60°C) API->Acid Base Base (1M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂) API->Oxid Therm Thermal (80°C, Solid) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analysis Analyze All Samples with Optimized HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Peak Purity & Resolution (Rs > 2.0) Analysis->Eval

Caption: Workflow to establish method specificity via forced degradation.

With specificity established, the method must be fully validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, and reliable for its intended purpose.[17][18]

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte of interest.API peak is pure in the presence of impurities and degradants; Rs > 2.0.[19]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Purity: Reporting Threshold to 120% of the specification.[17]
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for the API.[20]
Precision (Repeatability) To show the agreement between results for multiple analyses of the same sample.Relative Standard Deviation (RSD) ≤ 2.0% for API assay.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (Rs, Tf) remain within limits after minor changes (e.g., pH ±0.2, Temp ±5°C).[19]
Conclusion and Final Recommendation

The development of a purity method for a novel API like nitro-benzo[c]isothiazole 2,2-dioxide requires a systematic, science-based approach. While a standard C18 column provides a viable baseline, this comparative guide demonstrates that a Phenyl-Hexyl stationary phase combined with a methanol/water gradient offers superior selectivity and peak shape for this specific nitroaromatic structure. This choice is not arbitrary but is based on the fundamental principle of leveraging π-π interactions to resolve closely related aromatic compounds.

The subsequent forced degradation studies are non-negotiable; they are the crucible in which the method's specificity is forged and proven.[13] By following this with a comprehensive validation that adheres to ICH guidelines, we build a framework of trust and assurance around the analytical data. The resulting method is not just a procedure but a robust, reliable, and defensible system for ensuring the quality and purity of the drug substance throughout its lifecycle.

References

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies, Inc. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Patil, P. M., et al. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. Available at: [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • Ilyas, M. A. (2023). Stability indicating by HPLC Method Development and Validation. Longdom Publishing. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Available at: [Link]

  • Agilent Technologies Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. Available at: [Link]

  • Waters Knowledge Base. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Available at: [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

Sources

Validating purity of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide samples

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A Comparative Guide to HPLC-UV, LC-MS, and qNMR

As drug development pipelines increasingly rely on complex cyclic sulfonamides, the accurate purity validation of structural building blocks like 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 152339-79-2) has become a critical analytical bottleneck[1]. This sultam scaffold is highly valued in medicinal and organic chemistry, but its unique electronic properties present distinct challenges for traditional chromatographic purity assessments.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a field-proven, self-validating workflow for absolute purity determination.

Mechanistic Context: The Analytical Challenge

The core challenge in analyzing 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide lies in its highly conjugated nitroaromatic system. The strong


 transitions of the nitro-substituted benzene ring dominate UV chromatograms at standard detection wavelengths (e.g., 254 nm).

When using HPLC-UV, purity is typically determined by an area percent method, which assumes that all components in the mixture possess a similar Relative Response Factor (RRF) at the detection wavelength[2]. However, impurities lacking this specific chromophore—such as aliphatic starting materials, des-nitro derivatives, or degraded intermediates—exhibit negligible UV absorbance. Consequently, HPLC-UV inherently underestimates these impurities, leading to a false-positive inflation of the Active Pharmaceutical Ingredient (API) purity[3].

To circumvent the burdensome process of synthesizing and qualifying reference standards to calculate RRFs for every potential impurity, orthogonal techniques like qNMR must be employed. qNMR provides a direct measurement of analyte concentration based on molar ratios, completely independent of chromophoric properties[2][4].

Comparative Performance & Experimental Data

To demonstrate the analytical discrepancy caused by UV response bias, a synthesized batch of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide was subjected to parallel analysis. The data below illustrates why relying solely on HPLC-UV can compromise scientific integrity.

Analytical TechniqueApparent Purity (%)Primary Impurity DetectedDetection MechanismFundamental Limitation
HPLC-UV (254 nm) 99.6%Trace aromatic byproductsUV AbsorbanceAssumes equal RRF; misses non-chromophoric species.
LC-MS (ESI+) 99.2%Mass 215

IonizationSubject to ion suppression; non-quantitative without isotopic standards.

H qNMR
97.4% Aliphatic precursorsProton IntegrationLower sensitivity for ultra-trace impurities (<0.1%).

Data Interpretation: The 2.2% discrepancy between HPLC-UV and qNMR is not an error margin; it is a fundamental mechanistic divergence. qNMR reveals the true mass fraction of the sample by integrating the actual molar ratio of the sultam against an internal standard[4]. HPLC-UV overestimates purity because the aliphatic impurities are virtually "invisible" at 254 nm.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every parameter is selected based on physical chemistry principles rather than empirical guesswork.

Protocol 1: Relative Purity via HPLC-UV

While prone to overestimation, HPLC-UV remains essential for detecting trace aromatic impurities and establishing the chromatographic profile.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sultam in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Stationary Phase: Use a superficially porous C18 column (e.g., 4.6 x 150 mm, 2.7 µm) to maximize theoretical plates and resolve closely eluting structural isomers.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (maintains the sultam nitrogen in a consistent ionization state to prevent peak tailing).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability (Self-Validation): The protocol is only valid if the resolution (

    
    ) between the main peak and the closest eluting impurity is 
    
    
    
    , and the Signal-to-Noise (S/N) ratio for the Limit of Detection (LOD) is
    
    
    .
Protocol 2: Absolute Purity via H qNMR

Because no certified reference standard exists for this specific new synthetic molecule, absolute quantitation requires an internal reference standard[4].

  • Standard Selection: Use TraceCERT® 1,3,5-Trimethoxybenzene. Causality: Its aromatic protons appear as a sharp singlet at 6.06 ppm in DMSO-

    
    , which perfectly avoids overlapping with the sultam's aromatic protons (7.5–8.5 ppm) and its distinct 
    
    
    
    singlet (~4.8 ppm).
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the sultam sample and ~5.0 mg of the internal standard using a calibrated microbalance (

    
     mg). Co-dissolve in 600 µL of DMSO-
    
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (

      
      ):  Set to 30 seconds. Causality:
      
      
      
      must be
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. This ensures
      
      
      magnetization recovery between scans, which is mathematically required for quantitative integration[3].
  • Data Processing: Calculate the absolute mass fraction by comparing the integral of the sultam's

    
     protons against the 6.06 ppm singlet of the internal standard.
    

Workflow Visualization

The following decision matrix illustrates the orthogonal workflow required to establish true purity when reference standards are unavailable.

PurityWorkflow Sample 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 152339-79-2) RefCheck Certified Reference Standard Available? Sample->RefCheck HPLC HPLC-UV Analysis (Relative Area %) RefCheck->HPLC Yes qNMR 1H qNMR Analysis (Absolute Mass %) RefCheck->qNMR No HPLC_Limit Prone to UV Response Bias (Overestimation) HPLC->HPLC_Limit qNMR_Limit Direct Molar Quantitation via Internal Standard qNMR->qNMR_Limit Orthogonal Orthogonal Validation Complete (True Purity Established) HPLC_Limit->Orthogonal qNMR_Limit->Orthogonal

Figure 1: Decision matrix and orthogonal workflow for sultam purity validation.

Conclusion

For complex building blocks like 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, relying exclusively on HPLC-UV is an analytical risk. While HPLC and qNMR can be used interchangeably when RRFs are perfectly calibrated[5], the lack of commercial reference standards for novel synthetic intermediates makes this impossible. By implementing qNMR as a primary absolute quantitation tool alongside HPLC-UV for trace impurity profiling, researchers can establish a rigorous, self-validating framework that guarantees the scientific integrity of their downstream drug development processes.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia White Papers. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection". PMC Archives. URL:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals". RSSL Case Studies. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.